Technical Documentation Center

3-Phenylmorpholin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Phenylmorpholin-2-one

Core Science & Biosynthesis

Foundational

Advanced Synthesis Pathways for Novel Morpholin-2-one Derivatives: A Strategic Guide for Medicinal Chemistry

Executive Summary Morpholin-2-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical pharmacophores in T-type Ca²⁺ channel blockers, antifungal agents, and as advanced intermediates for co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholin-2-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical pharmacophores in T-type Ca²⁺ channel blockers, antifungal agents, and as advanced intermediates for complex therapeutics like the NK1 receptor antagonist Aprepitant [1, 4]. Despite their utility, the synthesis of highly functionalized morpholin-2-ones is historically challenged by the acid-sensitivity of the lactone ring and the thermodynamic barriers of forming sterically hindered six-membered heterocycles.

This technical whitepaper provides a critical analysis of modern synthesis pathways for novel morpholin-2-one derivatives. By deconstructing multicomponent reactions (MCRs), transition-metal-free hydroaminations, and asymmetric auxiliary-driven cyclizations, this guide equips synthetic chemists with self-validating protocols and the mechanistic causality required to optimize these pathways in drug discovery workflows.

Mechanistic Causality in Core Synthesis Strategies

To engineer novel morpholin-2-one derivatives, the synthetic logic must move beyond classical intermolecular lactonization (which often suffers from poor atom economy and low regioselectivity) toward highly concerted or catalytically driven intramolecular systems.

The Ugi 5-Center 3-Component Reaction (U-5C-3CR)

The Ugi multicomponent reaction is a cornerstone of combinatorial chemistry. However, standard Ugi reactions typically yield linear α-amino amides via a Mumm rearrangement. To construct the morpholin-2-one core, a strategic modification is required: the introduction of a bifunctional component [1].

By utilizing commercially available glycolaldehyde dimer , the reaction system is provided with both an aldehyde (for iminium formation) and an alcohol (for internal trapping). When reacted with an α-amino acid and an isocyanide, the intermediate nitrilium ion is intercepted intramolecularly by the pendant hydroxyl group. This completely bypasses the Mumm rearrangement, forcing a lactonization event that yields 3-substituted morpholin-2-one-5-carboxamides.

Solvent Causality: The choice of 2,2,2-trifluoroethanol (TFE) is non-negotiable here. TFE possesses high ionizing power but extremely low nucleophilicity. It stabilizes the highly polar iminium and nitrilium intermediates without acting as a competing nucleophile, which accelerates the reaction rate and enhances the diastereomeric ratio (dr) [1].

UgiPathway Glycolaldehyde Glycolaldehyde Dimer (Bifunctional Component) Monomer Glycolaldehyde Monomer (Equilibrium in solution) Glycolaldehyde->Monomer Dissociation Iminium Iminium Ion Intermediate (Stabilized by TFE solvent) Monomer->Iminium AminoAcid α-Amino Acid (Chiral Pool) AminoAcid->Iminium Condensation Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide (Nucleophilic Attack) Isocyanide->Nitrilium Lactonization Intramolecular Lactonization (Hydroxyl Trapping) Nitrilium->Lactonization Internal Ring Closure Product Morpholin-2-one-5-carboxamide (Target Scaffold) Lactonization->Product Diastereoselective Formation

Pathway 1: U-5C-3CR mechanism bypassing Mumm rearrangement to form morpholin-2-ones.

Metal-Free Intramolecular Hydroamination

While transition metals (Pd, Rh, Au) are traditionally used to catalyze the cyclization of allyl amino acid derivatives, they introduce heavy-metal toxicity and purification bottlenecks in late-stage pharmaceutical development. A modern alternative is the acid-catalyzed intramolecular hydroamination of N-protected allyl esters [2].

Catalyst Causality: Morpholin-2-ones are notoriously acid-sensitive, making Brønsted acid catalysis counterintuitive. However, by utilizing a catalytic amount (20 mol%) of trifluoromethanesulfonic acid (TfOH) at 0 °C, the reaction succeeds. TfOH is a superacid with a highly non-coordinating conjugate base (triflate). It rapidly protonates the unactivated alkene to form a transient tertiary carbocation. Because the triflate anion does not compete as a nucleophile, the weakly nucleophilic N-protected amine is forced to attack, closing the 6-membered ring instantly. The low temperature prevents the subsequent acid-catalyzed hydrolysis of the newly formed lactone [2].

Hydroamination AminoAcid N-Protected Amino Acid (e.g., Fmoc-L-alanine) Allylation Esterification (+ Methyl allyl chloride) AminoAcid->Allylation AllylEster N-Protected Allyl Ester Allylation->AllylEster Activation Alkene Activation (TfOH Catalyst, 0 °C) AllylEster->Activation Superacid Catalysis Carbocation Transient Carbocation (Non-coordinating anion) Activation->Carbocation Cyclization Intramolecular Hydroamination (C-N Bond Formation) Carbocation->Cyclization Nucleophilic N-Attack Product 3,5,5-Trisubstituted morpholin-2-one Cyclization->Product Rapid Proton Transfer

Pathway 2: Transition-metal-free hydroamination driven by superacid alkene activation.

Quantitative Data & Method Comparison

The selection of a synthesis pathway depends strictly on the substitution pattern required for the target pharmacophore. The table below summarizes the operational metrics of the leading methodologies [1, 2, 3].

Synthesis StrategyKey Reagents / SubstratesCatalyst & Solvent SystemYield RangeStereoselectivityPrimary Application
Ugi U-5C-3CR Glycolaldehyde dimer, α-amino acid, isocyanideNone / TFE (-40 °C to RT)65–90%Up to 4.3:1 (dr)High-throughput library generation
Intramolecular Hydroamination N-protected allyl ester of amino acidsTfOH (20 mol%) / CH₂Cl₂ (0 °C)85–95%Regioselective (Markovnikov)5,5-disubstituted morpholinones
Arylglyoxal Cyclization Arylglyoxal, pseudoephedrine auxiliaryBrønsted acid / Toluene75–92%>95:5 (dr)Asymmetric synthesis of chiral ligands

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to the specified temperatures and solvent grades is critical to prevent side reactions (e.g., Mumm rearrangement in Protocol A, or lactone degradation in Protocol B).

Protocol A: Ugi Synthesis of 3-Benzyl-5-(tert-butylamino)carbonyl morpholin-2-one [1]

Objective: Construct a highly functionalized morpholin-2-one scaffold with high atom economy.

  • System Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 3.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE) and cool the system to -40 °C using an acetonitrile/dry ice bath.

  • Iminium Assembly: Add L-phenylalanine (1.0 mmol, 165 mg) and glycolaldehyde dimer (0.5 mmol, 60 mg). Stir the suspension at -40 °C for 30 minutes. Note: The dimer dissociates in situ; the 30-minute window is required to establish the iminium equilibrium before the nucleophile is introduced.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 113 µL) dropwise over 5 minutes.

  • Cyclization Phase: Remove the cooling bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 24 hours. The mixture will gradually become homogeneous as the lactonization proceeds.

  • Isolation: Evaporate the TFE under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to isolate the major (3S, 5R) diastereomer.

Protocol B: Acid-Catalyzed Hydroamination of N-Fmoc-L-alanine methylallyl ester [2]

Objective: Rapid, metal-free synthesis of 5,5-disubstituted morpholin-2-ones.

  • Substrate Dissolution: In an oven-dried 10 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Fmoc-L-alanine methylallyl ester (0.5 mmol) in 5.0 mL of anhydrous CH₂Cl₂.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 10 minutes.

  • Superacid Activation: Using a gas-tight microsyringe, add trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 8.8 µL, 20 mol%) dropwise. Critical Causality: Dropwise addition prevents localized exothermic spikes that would trigger the acid-catalyzed ring-opening of the resulting morpholin-2-one.

  • Reaction Monitoring: Stir at 0 °C for exactly 20 minutes. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Quenching: Immediately quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃. This neutralizes the TfOH and locks the morpholin-2-one in its stable, cyclized state.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via a short pad of silica gel to yield 3,5,5-trimethyl morpholin-2-one.

References

  • An Efficient Synthesis of Morpholin-2-one Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction Organic Letters (ACS Publications), 2001. URL:[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Journal of Organic Chemistry (ACS Publications), 2018. URL:[Link]

  • Morpholin-2-one derivatives as novel selective T-type Ca²⁺ channel blockers Bioorganic & Medicinal Chemistry Letters (Elsevier), 2006. URL:[Link]

Exploratory

Discovery and synthesis of 3-Phenylmorpholin-2-one analogs

Whitepaper: Discovery and Synthesis of 3-Phenylmorpholin-2-one Analogs Published from the Singapore Research Hub | March 2026 Executive Summary & Pharmacological Grounding The morpholine ring is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Discovery and Synthesis of 3-Phenylmorpholin-2-one Analogs Published from the Singapore Research Hub | March 2026

Executive Summary & Pharmacological Grounding

The morpholine ring is a privileged scaffold in medicinal chemistry, offering a unique balance of metabolic stability, aqueous solubility, and tunable basicity. Within this class, 3-phenylmorpholin-2-one and its halogenated analogs (e.g., 3-(4-fluorophenyl)morpholin-2-one) serve as critical chiral building blocks. These lactone intermediates are the synthetic foundation for a class of highly potent Neurokinin-1 (NK1) receptor antagonists, most notably the antiemetic drugs Aprepitant and Fosaprepitant ().

As an Application Scientist overseeing scalable drug discovery, the challenge is rarely just making the molecule; it is making it with absolute stereochemical control. The biological target, the NK1 receptor, demands a precise spatial orientation of the morpholine’s substituents. The C3-aryl group must dock into a specific hydrophobic pocket, while the C2-acetal linkage must project trans to the aryl group to engage secondary binding sites. This guide details the causal logic, step-by-step protocols, and self-validating analytical systems required to synthesize these complex analogs.

Retrosynthetic Logic & Mechanistic Causality

The synthesis of Aprepitant analogs relies on establishing the C3 stereocenter early, which then acts as a stereocontrol element for the C2 position. Historically, classical chiral resolution of the morpholine core resulted in a maximum theoretical yield of 50%, as the unwanted enantiomer was discarded.

To bypass this thermodynamic limitation, modern industrial synthesis employs Crystallization-Induced Dynamic Resolution (CIDR) (). By exploiting the reversible ring-opening of the morpholin-2-one to an imine/hemiacetal in solution, the unwanted (R)-enantiomer continuously racemizes. When a chiral acid is introduced, it selectively forms a highly insoluble salt with the (S)-enantiomer. According to Le Chatelier’s principle, the continuous precipitation of the (S)-salt drives the dynamic equilibrium forward, allowing for a theoretical yield of 100%.

CIDR_Pathway Racemic Racemic 3-Aryl- morpholin-2-one Equilibrium Dynamic Equilibrium (Open-chain Imine) Racemic->Equilibrium Solvent / Heat Equilibrium->Equilibrium Racemization Salt Insoluble (S)-Diastereomeric Salt Precipitate Equilibrium->Salt Selective Binding Resolving Chiral Resolving Agent (e.g., (+)-DPTTA) Resolving->Salt Added to mixture Product Enantiopure (S)-3-Aryl- morpholin-2-one Salt->Product Neutralization

Fig 1: Crystallization-Induced Dynamic Resolution (CIDR) pathway for morpholin-2-one.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one via CIDR

This protocol establishes the foundational C3 stereocenter ().

  • Dissolution: Suspend 1.0 equivalent of racemic 3-(4-fluorophenyl)morpholin-2-one in a solvent mixture of isopropyl acetate and acetonitrile (9:1 v/v).

  • Chiral Recognition: Add 1.05 equivalents of (+)-di-p-toluoyltartaric acid (DPTTA).

  • Dynamic Racemization: Heat the reactor to 70°C. Causality: At this temperature, the morpholin-2-one ring reversibly opens to an imine. This thermal energy is critical; without it, the (R)-enantiomer remains kinetically trapped and cannot convert to the (S)-enantiomer.

  • Selective Crystallization: Apply a controlled cooling ramp (0.1°C/min) down to 20°C over 8 hours. Causality: A slow cooling ramp prevents the kinetic precipitation of the (R)-salt, ensuring only the thermodynamically stable (S)-diastereomeric salt crystallizes.

  • Isolation: Filter the precipitate, wash with cold isopropyl acetate, and neutralize with aqueous NaHCO3 to liberate the enantiopure (S)-lactone.

Protocol 2: Stereoselective Trans-Acetalization

This protocol installs the C2 substituent with strict trans stereochemistry relative to the C3-aryl group ().

  • Lactone Reduction: Cool the (S)-lactone to -78°C in THF and add 1.1 equivalents of L-Selectride to reduce the lactone to a lactol (hemiacetal).

  • Activation: Convert the lactol to a trichloroacetimidate leaving group using trichloroacetonitrile and a catalytic amount of DBU.

  • Lewis Acid Catalysis: Cool the mixture to -20°C. Add 1.2 equivalents of the chiral alcohol nucleophile ((R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol) followed by 1.5 equivalents of BF3·OEt2.

  • Causality of Stereocontrol: The Lewis acid (BF3·OEt2) strips the leaving group, generating a highly reactive, planar oxocarbenium ion at C2. The bulky C3-(4-fluorophenyl) group occupies a pseudo-equatorial position, sterically blocking the cis face of the ring. Consequently, the incoming alcohol is forced to attack exclusively from the less hindered trans face, establishing the required (2R, 3S) stereochemistry.

TransAcetalization Lactone (S)-3-Aryl- morpholin-2-one Reduction Lactol Intermediate (Hemiacetal) Lactone->Reduction Reduction Oxocarbenium Oxocarbenium Ion (Planar C2) Reduction->Oxocarbenium Lewis Acid Product Trans-Acetal Product (Aprepitant Core) Oxocarbenium->Product Facial Attack Nucleophile Chiral Alcohol Nucleophile Nucleophile->Product Trans Approach

Fig 2: Stereoselective Lewis Acid-Catalyzed Trans-Acetalization mechanism.

Quantitative Data: Structure-Activity Relationships (SAR)

The spatial arrangement of the morpholine core is non-negotiable for NK1 receptor binding. The table below summarizes the causality between stereochemistry, synthetic yield, and biological affinity.

Compound AnalogC3 SubstituentC2-C3 StereochemistryOverall Yield (%)NK1 Receptor IC50 (nM)
Aprepitant (Core) 4-FluorophenylTrans (2R, 3S)810.1
Des-fluoro Analog PhenylTrans (2R, 3S)782.5
Cis Diastereomer 4-FluorophenylCis (2S, 3S)< 5> 100
(R,R) Enantiomer 4-FluorophenylTrans (2S, 3R)80> 500

Data Interpretation: The 4-fluoro substitution enhances binding affinity by 25-fold compared to the unsubstituted phenyl ring. Furthermore, any deviation from the (2R, 3S) trans configuration results in a catastrophic loss of biological activity, underscoring the necessity of the highly controlled synthetic protocols described above.

Self-Validating Systems in Synthesis

A robust protocol must contain internal analytical feedback loops to prove that the mechanistic causality operated as intended.

  • Validating Protocol 1 (CIDR) via Chiral HPLC: To validate that the dynamic equilibrium and selective crystallization succeeded, the isolated lactone is analyzed via Chiralcel OD-H HPLC. An enantiomeric excess (ee) of >99% validates the system. If the ee is <95%, the self-diagnostic conclusion is that the cooling ramp in Step 4 was too rapid, leading to kinetic trapping and co-precipitation of the (R)-salt.

  • Validating Protocol 2 (Trans-Acetalization) via 2D NMR (NOESY): To validate the facial selectivity of the oxocarbenium attack, the product is subjected to Nuclear Overhauser Effect Spectroscopy (NOESY). In a successful trans product, the dihedral angle between the C2-H and C3-H protons is approximately 180°, meaning they are too far apart in space to exhibit an NOE cross-peak. The absence of this cross-peak is the self-validating proof of trans stereochemistry. If an NOE cross-peak is observed, the system failed, indicating that the Lewis acid did not fully generate the planar oxocarbenium ion, allowing an undesired SN2-like displacement to occur.

References

  • Hale, J. J., et al. (1998). "Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active
Foundational

The Morpholin-2-one Scaffold in Drug Discovery: Biological Activities, Mechanistic Pathways, and Synthetic Workflows

Executive Summary The morpholin-2-one heterocycle has emerged as a privileged scaffold and a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its cyclic lactone structure embedded within a m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholin-2-one heterocycle has emerged as a privileged scaffold and a highly versatile pharmacophore in modern medicinal chemistry. Characterized by its cyclic lactone structure embedded within a morpholine ring, this moiety offers unique hydrogen-bonding capabilities, structural rigidity, and tunable physicochemical properties. This technical guide explores the multifaceted biological activities of morpholin-2-one derivatives—ranging from broad-spectrum antifungal agents and ion channel modulators to their critical role as chiral intermediates in the synthesis of blockbuster central nervous system (CNS) drugs. By analyzing the causality behind structural modifications (such as the "magic methyl" effect) and detailing field-proven experimental workflows, this whitepaper provides actionable insights for drug development professionals.

Physicochemical & Structural Rationale

The utility of the morpholin-2-one core stems from its distinct stereoelectronic profile. The lactone moiety acts as both a hydrogen-bond acceptor and a site for programmed hydrolytic cleavage, making it ideal for both target binding and prodrug strategies.

However, the inherent susceptibility of the unsubstituted morpholin-2-one lactone to plasma esterases and spontaneous hydrolysis can limit its systemic half-life. To circumvent this, medicinal chemists employ strategic steric shielding. For example, the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one ring creates significant steric hindrance around the carbonyl carbon. This modification drastically reduces the rate of nucleophilic attack by water or esterases, thereby enhancing plasmatic stability without compromising the compound's binding affinity to its biological target[1].

Key Biological Activities & Therapeutic Applications

Broad-Spectrum Antifungal Agents

In the pursuit of novel therapeutics against Candida and Aspergillus species, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as potent fungicidal agents[2]. Early iterations of these compounds suffered from poor in vivo efficacy due to rapid lactone hydrolysis in plasma. By applying the aforementioned "magic methyl" strategy—specifically synthesizing N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide—researchers achieved a profound increase in plasmatic stability[1][2]. This optimized derivative demonstrated significant fungal load reduction in the kidneys of murine models with systemic Candida albicans infections[2].

Prodrug Activation via Intramolecular Cyclization

Morpholin-2-one formation is the thermodynamic driving force behind highly effective prodrug delivery systems. A prime example is the delivery of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), a potent inhibitor of fungal glucosamine-6-phosphate (GlcN-6-P) synthase[3][4]. Because free FMDP has poor membrane permeability, it is conjugated with lipophilic bis-N,N-(2-hydroxyethyl)glycine (bicine)[3].

Once the prodrug diffuses across the fungal cell membrane, intracellular esterases cleave the lipophilic masking groups. The exposed bicine amide then undergoes spontaneous intramolecular alcoholysis at physiological pH. The formation of the stable six-membered 4-(2-hydroxyethyl)morpholin-2-one ring drives the cleavage of the amide bond, releasing the active FMDP directly into the cytosol to induce fungal cell lysis[3][5].

Ion Channel Modulation

Beyond antimicrobial applications, the morpholin-2-one scaffold exhibits significant activity in mammalian neurophysiology. Morpholin-2-one-5-carboxamide derivatives, synthesized efficiently via the one-pot Ugi multicomponent reaction, have been identified as novel, selective blockers of T-type Ca2+ channels[6]. Specific derivatives (e.g., compound 5i) exhibit high potency (IC50 = 0.45 µM) and selectivity, offering potential therapeutic avenues for neuropathic pain and epilepsy[6].

Chiral Intermediates for CNS Therapeutics (Aprepitant)

The morpholin-2-one ring is a critical chiral building block for Aprepitant, an FDA-approved neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting[7]. The synthesis of Aprepitant relies on the enantiopure intermediate (S)-3-(4-fluorophenyl)morpholin-2-one[7]. The stereocontrolled synthesis of this intermediate requires precise chiral resolution. Historically, resolution at elevated temperatures led to undesired ring-opening side reactions[7]. Modern optimized protocols utilize L-(–)-di-p-toluoyltartaric acid (L-DBTA) in isopropanol at room temperature, which completely suppresses the ring-opening degradation and yields the (S)-enantiomer with >98% enantiopurity[7][8].

Mechanistic Visualizations

Prodrug Activation Pathway

The following diagram illustrates the causality and sequence of the FMDP prodrug activation, driven by the thermodynamic stability of morpholin-2-one formation.

FMDP_Activation A Lipophilic Bicine-FMDP Prodrug (Crosses Fungal Membrane) B Intracellular Esterases (Ester Bond Cleavage) A->B C Deprotected Bicine-FMDP Intermediate B->C D Intramolecular Cyclization (t1/2 ~ 3h at pH 7.4) C->D Spontaneous E Active FMDP (GlcN-6-P Synthase Inhibitor) D->E F 4-(2-hydroxyethyl)morpholin-2-one (Thermodynamic Sink) D->F G Inhibition of Fungal Cell Wall Synthesis E->G

Caption: Intracellular activation of FMDP prodrug driven by morpholin-2-one cyclization.

Aprepitant Intermediate Synthesis Workflow

This diagram maps the optimized synthetic route to the Aprepitant chiral intermediate, highlighting the critical room-temperature resolution step that prevents lactone degradation.

Aprepitant_Synthesis S1 Ethyl 2-(4-fluorophenyl)-2-oxoacetate S2 Cyclization & Hydrogenation S1->S2 S3 Racemic (±)-3-(4-fluorophenyl)morpholin-2-one S2->S3 S4 Chiral Resolution (L-DBTA in Isopropanol, RT) S3->S4 RT prevents ring-opening S5 (S)-3-(4-fluorophenyl)morpholin-2-one (Key Chiral Intermediate) S4->S5 S6 Aprepitant (NK1 Receptor Antagonist) S5->S6

Caption: Synthesis and chiral resolution of the morpholin-2-one intermediate for Aprepitant.

Quantitative Data Summary

The following table synthesizes the quantitative biological and physicochemical metrics associated with key morpholin-2-one derivatives across different therapeutic areas.

Compound Class / DerivativePrimary Target / ApplicationKey Structural FeatureBiological / Chemical Metric
Morpholin-2-one-5-carboxamides T-type Ca2+ Channels5-carboxamide substitutionIC50 = 0.45 µM (Compound 5i)
6,6-dimethyl-morpholin-2-ones Candida / Aspergillus6-position gem-dimethylSignificant increase in Plasmatic t1/2​
Bicine-FMDP Conjugates GlcN-6-P SynthaseBicine prodrug moietyCyclization t1/2​ ≈ 3 hours (pH 7.4)
(S)-3-(4-fluorophenyl)morpholin-2-one NK1 Receptor (Aprepitant)(S)-chiral center at C3>98% enantiomeric excess (ee)

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols describe self-validating systems for the synthesis and evaluation of morpholin-2-one derivatives.

Protocol 1: Synthesis of 6,6-Dimethyl-Morpholin-2-one Derivatives

Objective: To synthesize sterically hindered morpholin-2-one cores for enhanced plasmatic stability.

  • Reagent Preparation: Dissolve 1.0 equivalent of the appropriate N-substituted 2-amino-2-methylpropan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Acylation: Cool the solution to 0°C. Add 1.2 equivalents of triethylamine (TEA) followed by the dropwise addition of 1.1 equivalents of chloroacetyl chloride.

  • Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the complete disappearance of the starting amino alcohol via TLC (Ethyl Acetate:Hexane, 1:1).

  • Cyclization (Self-Validating Step): Add 1.5 equivalents of potassium tert-butoxide (t-BuOK) to the crude mixture to induce intramolecular cyclization. The reaction progress must be monitored by LC-MS; the mass shift corresponding to the loss of HCl confirms the successful formation of the morpholin-2-one ring.

  • Purification: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and purify via flash column chromatography to yield the 6,6-dimethyl-morpholin-2-one derivative.

Protocol 2: In Vitro Plasmatic Stability Assay (LC-MS/MS)

Objective: To quantify the half-life ( t1/2​ ) of morpholin-2-one lactones against plasma esterases. This protocol uses an internal standard (IS) to create a self-validating extraction and quantification system.

  • Matrix Preparation: Pre-warm pooled human or murine plasma (buffered to pH 7.4 with 0.1 M phosphate buffer to prevent pH drift) in a shaking incubator at 37°C for 15 minutes.

  • Spiking: Initiate the assay by adding the morpholin-2-one test compound (dissolved in DMSO) to the plasma to achieve a final concentration of 1 µM (final DMSO concentration 1%).

  • Sampling: At predetermined time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots of the incubation mixture into a 96-well plate.

  • Quenching & Precipitation: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (e.g., Warfarin or a stable isotope-labeled analog). Causality: The cold organic solvent denatures esterases instantly, halting hydrolysis, while the IS corrects for any volumetric or ionization variances during mass spectrometry.

  • Centrifugation: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the peak area ratio (Test Compound / IS) versus time. Calculate the elimination rate constant ( k ) from the slope of the linear regression, and determine the half-life using the equation t1/2​=0.693/k .

References

  • Morpholin-2-one derivatives as novel selective T-type Ca2+ channel blockers PubMed / NIH[Link]

  • 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents PubMed / NIH [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development MDPI[Link]

  • The synthesis and biological activity of lipophilic derivatives of bicine conjugated with N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)—an inhibitor of glucosamine-6-phosphate synthase Taylor & Francis[Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant Taylor & Francis[Link]

Sources

Exploratory

Stereochemical Dynamics of Substituted Phenylmorpholinones: Synthesis, Conformational Relays, and Pharmaceutical Applications

Executive Summary Substituted phenylmorpholinones represent a privileged heterocyclic scaffold at the intersection of neuropharmacology and advanced asymmetric synthesis. The precise three-dimensional arrangement of atom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylmorpholinones represent a privileged heterocyclic scaffold at the intersection of neuropharmacology and advanced asymmetric synthesis. The precise three-dimensional arrangement of atoms within these chiral rings dictates their efficacy as monoamine releasing agents (MRAs) and their utility as highly selective chiral auxiliaries. This technical guide explores the causality behind the stereochemical behavior of phenylmorpholinones, detailing their role in 1,3-dipolar cycloadditions, remote conformational stereocontrol, and oxazolone-free peptide synthesis.

Pharmacological Relevance: The Phenylmorpholinone Scaffold

The morpholine core is a foundational motif in rational drug design due to its favorable physicochemical properties, metabolic stability, and synthetic tractability[1]. Specifically, 2-phenylmorpholine and its substituted derivatives (e.g., phenmetrazine, phendimetrazine) act as potent norepinephrine–dopamine releasing agents (NDRAs) and psychostimulants[2],[3].

The biological activity of these compounds is strictly governed by their stereochemistry. The spatial orientation of the phenyl ring and any alkyl substitutions on the morpholine core determine the binding affinity to monoamine transporters. For instance, the introduction of methyl groups at specific stereocenters drastically alters the release profiles across neurotransmitter systems.

Table 1: Monoamine Release Profiles of Phenylmorpholine Derivatives (EC₅₀, nM)

Note: Lower values indicate stronger neurotransmitter release. Data derived from rat brain synaptosome assays[3].

CompoundStereochemistry / SubstitutionNorepinephrine (NE)Dopamine (DA)Serotonin (5-HT)
Phenethylamine Unsubstituted parent10.939.5>10,000
2-Phenylmorpholine Unsubstituted morpholine798620,260
Phenmetrazine 3-methyl-2-phenylmorpholine29 – 50.470 – 1317,765 – >10,000
Phendimetrazine (2S,3S)-3,4-dimethyl>10,000>10,000>100,000

Mechanistic Insight: The drastic drop in potency for phendimetrazine demonstrates how the (2S,3S) configuration and N-methylation create steric clashes within the binding pockets of NE and DA transporters, rendering it a prodrug that must be metabolized back to phenmetrazine to exert its primary effects[3].

Enantioselective Synthesis & Chiral Azomethine Ylides

Beyond their role as active pharmaceutical ingredients, phenylmorpholinones are powerful chiral building blocks. The work of Harwood and colleagues demonstrated that (5R)- and (5S)-5-phenylmorpholin-2-ones can be utilized to generate chiral stabilized azomethine ylides via Lewis acid-catalyzed condensation with aldehydes[4],[5].

The Causality of Facial Selectivity: When the azomethine ylide is formed, the bulky phenyl group at the C5 position acts as a rigid steric shield over one face of the planar ylide system. As a dipolarophile approaches, it is thermodynamically and kinetically forced to attack from the less hindered face. This highly ordered transition state results in a 1,3-dipolar cycloaddition that proceeds with near-total transfer of chirality from the original α-amino acid center to the newly formed benzylic stereocenters[4],[5].

G A 5-Phenylmorpholin-2-one (Chiral Auxiliary) B Aldehyde Condensation (Lewis Acid Catalyzed) A->B C Chiral Azomethine Ylide (Facial Shielding by C5-Phenyl) B->C D Dipolarophile Approach (Sterically Directed) C->D Facial Control E 1,3-Dipolar Cycloaddition (Concerted Transition State) D->E F Enantiopure Adduct (Amino Acid Derivative) E->F Total Chirality Transfer

Workflow of 1,3-dipolar cycloaddition utilizing chiral azomethine ylides for facial stereocontrol.

Conformational Relays: Remote Stereocontrol

Achieving stereocontrol across distant bonds is a profound challenge in organic synthesis. Research by Jonathan Clayden has illuminated how the phenylmorpholinone scaffold can be used to communicate stereochemical information over a distance via a "conformational relay"[6],[7].

The Causality of Protecting Group Dynamics: During the alkylation of phenylmorpholinone enolates, the stereochemical outcome is entirely dependent on the choice of the nitrogen protecting group.

  • N-Boc Protection: The tert-butyloxycarbonyl group is planar and stereochemically inert, leading to an "inherent" anti-stereoselectivity due to standard steric repulsions.

  • N-Benzyl Protection: Changing to a conformationally mobile N-benzyl group fundamentally alters the geometry of the intervening bonds. The benzyl group interacts with the enolate, adopting a specific conformation that effectively relays the stereochemical bias from the distant chiral center to the reactive face, completely inverting the reaction to yield syn-diastereoselectivity[6].

G A Phenylmorpholinone Enolate F Conformational Relay Effect A->F B N-Boc Protection (Planar Conformation) D Inherent Anti-Stereoselectivity B->D Blocks one enolate face C N-Benzyl Protection (Mobile Conformation) E Inverted Syn-Stereoselectivity C->E Alters intervening bonds F->B F->C

Conformational relay logic demonstrating how N-protecting groups dictate 1,3-diastereoselectivity.

Oxazolone-Free Peptide Synthesis: A Convergent Strategy

A persistent vulnerability in solution-phase peptide synthesis is the epimerization of the C-terminus amino acid during activation, which typically occurs via the formation of a transient oxazolone intermediate[8].

The Causality of Morpholinone Protection: 3-Substituted-5-phenylmorpholinones serve as highly effective N-protected, C-terminus activated α-amino acids. Because the amino acid is locked within the cyclic morpholinone structure, the necessary trajectory for the carbonyl oxygen to attack the activated C-terminus and form an oxazolone ring is sterically and geometrically forbidden. Consequently, C-terminus peptide extension can proceed without any risk of epimerization at the stereocenter, enabling highly convergent syntheses of complex peptides (e.g., L-ala-D-ala-L-ala)[8],[9].

G A C-Terminus Amino Acid B Standard Activation (Risk of Oxazolone) A->B D Morpholinone Protection (3-Substituted-5-Phenyl) A->D C Epimerization (Loss of Chirality) B->C E Steric Blockade of Oxazolone D->E Prevents cyclization F N-Terminus Extension E->F G Stereopure Di/Tri-Peptide F->G Convergent Synthesis

Oxazolone-free peptide coupling pathway utilizing morpholinone protection to prevent epimerization.

Analytical & Preparative Workflows

To ensure scientific integrity, the methodologies surrounding phenylmorpholinones must be treated as self-validating systems. Below are the standard operating protocols and analytical parameters required for working with these scaffolds.

Table 2: SFC Parameters for Chiral Separation of Phenylmorpholinone Analogs

Because traditional HPLC often struggles with the polar morpholinone core (leading to peak tailing), Supercritical Fluid Chromatography (SFC) is the industry standard for resolving these enantiomers[10].

ParameterValueMechanistic Rationale
Column Polysaccharide-based CSP (e.g., Chiralpak)Provides chiral recognition sites via hydrogen bonding and steric fit.
Mobile Phase CO₂ / Methanol with 0.1% diethylamineCO₂ offers high diffusivity; Methanol elutes polar cores; DEA suppresses basic nitrogen tailing.
Gradient Isocratic (80:20 CO₂:MeOH)Ensures a consistent baseline and reproducible retention times for enantiomers.
Flow Rate 3.0 mL/minOptimizes the van Deemter curve for supercritical fluids.
Back Pressure 150 barMaintains CO₂ in a supercritical state throughout the column length.
Protocol 1: Synthesis of Chiral Azomethine Ylides via 1,3-Dipolar Cycloaddition
  • Objective: Generate enantiopure, highly substituted amino acid derivatives.

  • Step 1: Condensation. React (5S)-5-phenylmorpholin-2-one with a target aldehyde in the presence of a Lewis acid catalyst (e.g., MgBr₂).

    • Causality: The Lewis acid coordinates both the morpholinone oxygen and the imine nitrogen, locking the intermediate into a stable anti-ylide conformation.

  • Step 2: Cycloaddition. Introduce the dipolarophile to the reaction mixture at -78°C.

    • Causality: Cryogenic temperatures minimize conformational flexibility, maximizing the facial selectivity dictated by the C5-phenyl group and ensuring the dipolarophile approaches exclusively from the unhindered face.

  • Step 3: Self-Validation. Quench the reaction and analyze the crude mixture via ¹H-NMR.

    • Validation Logic: The diastereomeric ratio (dr) can be immediately determined by integrating the distinct benzylic proton signals. A dr of >95:5 confirms the integrity of the facial shielding.

Protocol 2: Oxazolone-Free Peptide Coupling
  • Objective: Perform C-terminus peptide extension without epimerization.

  • Step 1: N-Acylation. Protect the target amino acid by synthesizing its 3-substituted-5-phenylmorpholinone derivative.

    • Causality: The rigid cyclic structure sterically precludes the nucleophilic attack of the carbonyl oxygen on the activated C-terminus, completely blocking the oxazolone pathway.

  • Step 2: Coupling. React the activated morpholinone-protected amino acid with the free N-terminus of the elongating peptide chain using standard coupling reagents (e.g., HATU/DIPEA) in a polar aprotic solvent.

  • Step 3: Self-Validation. Cleave a micro-aliquot of the coupled product and subject it to Chiral SFC (using parameters from Table 2).

    • Validation Logic: The absolute absence of a secondary peak corresponding to the D-epimer validates the total retention of stereochemistry at the C-terminus.

References

  • "Substituted phenylmorpholine - Wikipedia", Wikipedia, [Link]

  • "CAS No : 29518-11-4 - Pharmaffiliates", Pharmaffiliates, [Link]

  • "New Chemistry of Imidazolinium ylides", Open Research Online, [Link]

  • "2-Phenylmorpholine - Wikipedia", Wikipedia, [Link]

  • "Remote Control of Stereochemistry: Communicating Information via Conformation", Beilstein-Institut, [Link]

  • "Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis", PubMed, [Link]

  • "1,3-Dipolar Cycloadditions to Unsymmetrical Ketone-Derived Chiral Stabilized Azomethine Ylides", ResearchGate, [Link]

  • "Proceedings International Beilstein Workshop", Beilstein-Institut, [Link]

  • "C → N and N → C solution phase peptide synthesis", ResearchGate, [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 3-Phenylmorpholin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 3-Phenylmorpholin-2-one, a heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 3-Phenylmorpholin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates predicted data for 3-Phenylmorpholin-2-one with available experimental data for structurally related analogs. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these critical parameters, empowering researchers to characterize this and similar novel chemical entities. This document is structured to provide not just data, but a foundational understanding of the principles behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

3-Phenylmorpholin-2-one is a substituted morpholinone, a class of compounds recognized for its diverse biological activities and applications in pharmaceutical development. The core structure features a morpholine ring, which is a six-membered heterocycle containing both an amine and an ether functional group, with a phenyl substituent at the 3-position and a carbonyl group at the 2-position. The precise arrangement of these functional groups significantly influences the molecule's physicochemical characteristics, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure:

  • IUPAC Name: 3-phenylmorpholin-2-one

  • Molecular Formula: C₁₀H₁₁NO₂

  • Molecular Weight: 177.20 g/mol

  • CAS Number: Not available for this specific isomer.

It is crucial to distinguish 3-Phenylmorpholin-2-one from its isomers, such as 2-phenylmorpholin-3-one and 4-phenylmorpholin-3-one, as the position of the phenyl group and the carbonyl function will lead to distinct physicochemical properties.

Physicochemical Properties: A Blend of Predicted and Comparative Data

A thorough understanding of a compound's physicochemical profile is paramount in the early stages of drug discovery and development. These properties, including melting point, pKa, and lipophilicity (logP), dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Given the scarcity of experimental data for 3-Phenylmorpholin-2-one, the following table presents a combination of predicted values for the target compound and experimental data for related isomers to provide a valuable comparative context.

PropertyPredicted Value for 3-Phenylmorpholin-2-oneExperimental Value for 2-Phenylmorpholin-3-oneExperimental Value for 4-Phenylmorpholin-3-one
Melting Point (°C) 110-130 (estimated)No data availableNo data available
pKa (acidic) ~14-15 (amide N-H)No data availableNo data available
pKa (basic) ~ -2 to 0 (amide C=O)No data availableNo data available
logP 1.2 ± 0.4No data availableNo data available

Disclaimer: The predicted values for 3-Phenylmorpholin-2-one are generated from computational models and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Characterization

For researchers who have synthesized 3-Phenylmorpholin-2-one, the following section details robust protocols for the experimental determination of its key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of 3-Phenylmorpholin-2-one is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end.

  • Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting range. For an unknown compound, a preliminary rapid heating can determine an approximate melting point, followed by a slower, more precise measurement with a fresh sample.

Causality Behind Experimental Choices: The use of a packed, dry powder ensures uniform heat distribution. A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium, providing an accurate measurement.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement A Dry Crystalline Sample B Grind to Fine Powder A->B C Tamp Open End into Powder B->C D Pack Sample to 2-3 mm Height C->D E Place in Melting Point Apparatus D->E F Heat at Controlled Rate E->F G Record Melting Range F->G

Caption: Workflow for determining the melting point of a solid compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 3-Phenylmorpholin-2-one, the amide proton is weakly acidic, while the carbonyl oxygen is weakly basic.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of 3-Phenylmorpholin-2-one is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for acidic pKa, HCl for basic pKa).

  • Titration: The titrant is added in small, precise increments, and the pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the ionization events. The use of a calibrated pH meter and standardized titrant ensures accuracy.

Diagram of pKa Determination Logic:

pKaLogic A Dissolved Compound (HA) B Titrant Addition (e.g., OH-) A->B C Equilibrium Shift HA <=> H+ + A- B->C D pH Measurement C->D E Titration Curve (pH vs. Volume) D->E F pKa at Half-Equivalence Point E->F

Caption: Logical flow for determining pKa via potentiometric titration.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a buffer of relevant pH) are pre-saturated with each other.

  • Partitioning: A known amount of 3-Phenylmorpholin-2-one is dissolved in one of the phases, and then the two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Authoritative Grounding: This method is the "gold standard" for LogP determination and is recognized by regulatory agencies worldwide.

Solubility Profile

Solubility is a key factor influencing a drug's bioavailability. The solubility of 3-Phenylmorpholin-2-one is expected to be influenced by the solvent's polarity and hydrogen bonding capabilities.

Predicted Aqueous Solubility

The predicted aqueous solubility of 3-Phenylmorpholin-2-one is low, a consequence of the hydrophobic phenyl group.

Solubility in Organic Solvents

Based on its structure, 3-Phenylmorpholin-2-one is anticipated to have good solubility in polar aprotic solvents and moderate solubility in polar protic solvents.

SolventPredicted SolubilityRationale
Water LowPresence of a large hydrophobic phenyl group.
Methanol, Ethanol Moderate to HighCapable of hydrogen bonding with the amide group.
Acetone, Ethyl Acetate HighGood polarity match.
Dimethyl Sulfoxide (DMSO) HighHighly polar aprotic solvent, effective at solvating a wide range of compounds.
Hexane, Toluene LowNon-polar solvents are unlikely to effectively solvate the polar morpholinone ring.
Experimental Determination of Solubility

Methodology: Equilibrium Solubility (Shake-Flask Method)

  • Equilibration: An excess amount of solid 3-Phenylmorpholin-2-one is added to the solvent of interest in a sealed vial.

  • Shaking: The vial is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined by a validated analytical method (e.g., HPLC-UV).

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that the solution is saturated, a key requirement for determining equilibrium solubility.

Diagram of Solubility Determination Workflow:

SolubilityWorkflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temperature A->B C Centrifuge or Filter B->C D Collect Saturated Supernatant/Filtrate C->D E Quantify Concentration (e.g., HPLC) D->E F Report Solubility (e.g., mg/mL) E->F

Caption: Workflow for the experimental determination of equilibrium solubility.

Conclusion

While experimental data for 3-Phenylmorpholin-2-one remains limited, this guide provides a robust framework for its physicochemical characterization. The integration of predicted data, comparative analysis with related isomers, and detailed experimental protocols offers a comprehensive resource for researchers in the field. The methodologies described are grounded in established scientific principles, ensuring the generation of reliable and reproducible data, which is fundamental to advancing drug discovery and development projects involving this and other novel chemical entities.

References

  • Melting Point Determination

    • Title: Melting Point Determin
    • Source: University of Colorado Boulder, Department of Chemistry
    • URL: [Link]

  • pKa Determination

    • Title: Potentiometric pKa Determin
    • Source: Sirius Analytical
    • URL: [Link]

  • LogP Determination

    • Title: OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/w
    • Source: Organisation for Economic Co-oper
    • URL: [Link]

  • Solubility Determination

    • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings
    • Source: Advanced Drug Delivery Reviews
    • URL: [Link]

  • PubChem Database

    • Title: PubChem
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Exploratory

Foreword: A Strategic Framework for Early-Stage Compound Evaluation

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 3-Phenylmorpholin-2-one The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, multi-faceted ev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 3-Phenylmorpholin-2-one

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, multi-faceted evaluation. This guide outlines a strategic, tiered approach to the initial in-vitro characterization of 3-Phenylmorpholin-2-one, a compound of interest due to its structural features. Our philosophy eschews a one-size-fits-all template; instead, we present a logical cascade of experiments where the results of each stage inform the next. This self-validating workflow is designed to efficiently profile the compound's basic cytotoxic properties before committing resources to more complex and specific target-based assays. The experimental choices are rationalized based on structural alerts within the molecule and published activities of analogous compounds, ensuring a resource-efficient and scientifically sound preliminary investigation.

Introduction to 3-Phenylmorpholin-2-one: Structural Rationale for Screening

3-Phenylmorpholin-2-one possesses a core morpholine scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.[1] Its phenyl substitution pattern bears resemblance to CNS-active compounds, such as the stimulant phenmetrazine. Furthermore, various substituted morpholine derivatives have demonstrated a wide array of biological activities, including potential as inhibitors of PI3 kinase and glycogen synthase kinase-3β (GSK-3β), as well as displaying antiproliferative effects.[2][3]

This structural context mandates a two-pronged initial screening strategy:

  • Establish a foundational safety profile: Determine the compound's general cytotoxicity to identify a viable concentration window for subsequent, more sensitive assays.

  • Probe for predicted biological activity: Based on structural homology, investigate its interaction with key CNS targets and its potential as an enzyme inhibitor or antiproliferative agent.

This guide provides the detailed methodologies to execute this preliminary screening cascade.

Tier 1: Foundational Cytotoxicity and Viability Assessment

Causality Behind the Experiment: Before assessing specific molecular targets, it is imperative to understand the compound's general effect on cell health. A compound that indiscriminately kills cells at low concentrations may be a poor therapeutic candidate and can produce misleading results in target-based assays. We employ two complementary assays to measure different aspects of cytotoxicity, providing a more robust and validated initial assessment.[4]

Methodology 1: Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

This assay quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium, which occurs when the plasma membrane is compromised.[5][6] It is a reliable marker of cytolysis and cell death.[6]

Experimental Protocol:

  • Cell Plating: Seed a suitable human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HepG2 if exploring anti-cancer effects) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Phenylmorpholin-2-one in DMSO. Create a 2x working concentration series (e.g., from 200 µM down to 0.1 µM) in the appropriate cell culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls. For a positive control (maximum LDH release), add lysis buffer to a set of wells 45 minutes before the assay endpoint.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and an assay buffer).[5]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculation: Percentage cytotoxicity is calculated as: % Cytotoxicity = [(Compound OD - Vehicle OD) / (Max Lysis OD - Vehicle OD)] * 100

Methodology 2: MTT/XTT Assay (Metabolic Activity)

This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. A decrease in this activity is indicative of reduced cell viability or proliferation.

Experimental Protocol:

  • Cell Plating & Dosing: Follow steps 1-4 from the LDH assay protocol in a separate 96-well plate.

  • Assay Execution:

    • At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂, allowing the formazan crystals to form.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Percentage viability is calculated as: % Viability = [(Compound OD - Blank OD) / (Vehicle OD - Blank OD)] * 100

Data Presentation: Tier 1 Results

The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values should be calculated using non-linear regression and summarized.

Assay TypeCell LineIncubation TimeIC₅₀ (µM)
LDH ReleaseHEK29324h
LDH ReleaseHEK29348h
MTTHEK29324h
MTTHEK29348h
Visualization: Tier 1 Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution (Parallel Plates) cluster_ldh LDH Assay cluster_mtt MTT Assay cluster_analysis Data Analysis start Synthesized 3-Phenylmorpholin-2-one stock Prepare 10mM Stock in DMSO start->stock plate Plate Cells (96-well) stock->plate dose Dose Cells with Compound Series (24h / 48h Incubation) plate->dose ldh_assay Transfer Supernatant dose->ldh_assay mtt_reagent Add MTT Reagent dose->mtt_reagent ldh_reagent Add LDH Reagents ldh_assay->ldh_reagent ldh_read Read Absorbance @ 490nm ldh_reagent->ldh_read calculate Calculate % Cytotoxicity / % Viability ldh_read->calculate mtt_solubilize Solubilize Formazan mtt_reagent->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read mtt_read->calculate ic50 Determine IC50 Values calculate->ic50 end end ic50->end Proceed to Tier 2 with non-toxic concentrations (e.g., <10% cytotoxicity)

Caption: Tier 1 workflow for cytotoxicity assessment.

Tier 2: Target-Based Screening

With a defined non-cytotoxic concentration range, we can proceed to investigate specific molecular targets suggested by the compound's structure.

Methodology 3: CNS Target Profile - Radioligand Binding Assays

Causality Behind the Experiment: The structural similarity to phenmetrazine, a monoamine releaser, strongly suggests that 3-Phenylmorpholin-2-one may interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a receptor or transporter.[8][9] This method measures the ability of our test compound to displace a known, high-affinity radiolabeled ligand from its target.[9]

Experimental Protocol (Example for DAT):

  • Membrane Preparation: Utilize commercially available cell membranes prepared from cells overexpressing the human dopamine transporter (hDAT) or prepare them in-house from rat striatal tissue.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Radioligand: [³H]-WIN 35,428, a well-characterized DAT ligand. Prepare a working solution at a concentration near its K_d value (e.g., 2-3 nM).

    • Test Compound: Prepare a serial dilution of 3-Phenylmorpholin-2-one (e.g., from 100 µM to 100 pM).

    • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).

  • Assay Setup (in 96-well plate):

    • Total Binding Wells: 50 µL Assay Buffer + 25 µL Radioligand + 25 µL Membrane suspension.

    • Non-specific Binding Wells: 50 µL Non-specific Control + 25 µL Radioligand + 25 µL Membrane suspension.

    • Test Compound Wells: 50 µL Test Compound Dilution + 25 µL Radioligand + 25 µL Membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C or room temperature, depending on the specific protocol, to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Millipore MultiScreenHTS).[9] This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 - [((CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)) * 100]

    • Determine the IC₅₀ value by non-linear regression.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

This protocol should be repeated for NET (e.g., using [³H]-Nisoxetine) and SERT (e.g., using [³H]-Citalopram).

Data Presentation: Tier 2 CNS Binding Affinity
TargetRadioligand UsedK_i (nM)
hDAT[³H]-WIN 35,428
hNET[³H]-Nisoxetine
hSERT[³H]-Citalopram
Methodology 4: General Kinase Inhibition Assay

Causality Behind the Experiment: Published literature indicates that some morpholine-containing compounds can act as kinase inhibitors.[2][3] A primary screen against a representative kinase can quickly reveal if this is a promising avenue for further investigation. Enzyme assays are a cornerstone of drug discovery for identifying molecules that modulate enzyme activity.[10][11]

Experimental Protocol (Generic Example):

  • Reagents:

    • Kinase: A commercially available, active kinase (e.g., a tyrosine or serine/threonine kinase).

    • Substrate: A specific peptide substrate for the chosen kinase, often with a tag for detection.

    • ATP: At a concentration near the K_m for the specific kinase.

    • Assay Buffer: Buffer optimized for kinase activity.

  • Assay Setup (in 384-well plate):

    • Add 5 µL of assay buffer containing the kinase to each well.

    • Add 2.5 µL of 3-Phenylmorpholin-2-one dilution (typically at a single high concentration, e.g., 10 µM for a primary screen) or a known inhibitor (positive control) or vehicle (negative control).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2.5 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate. This could be luminescence-based (e.g., ADP-Glo™) or fluorescence-based.

  • Data Acquisition: Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. % Inhibition = 100 * (1 - (Signal_compound / Signal_vehicle))

Visualization: Conceptual Enzyme Inhibition

G cluster_no_inhibitor Normal Reaction cluster_inhibitor Competitive Inhibition Enzyme Enzyme Product Product Enzyme->Product Converts to Substrate Substrate Substrate->Enzyme Binds to Active Site Enzyme2 Enzyme Substrate2 Substrate NoProduct No Product Substrate2->NoProduct Cannot Bind Inhibitor 3-Phenylmorpholin-2-one Inhibitor->Enzyme2 Blocks Active Site

Caption: Competitive inhibition of an enzyme's active site.

Synthesis and Path Forward: A Decision-Making Framework

The preliminary data gathered from these tiered assays will form the basis for all future development decisions. A compound exhibiting high cytotoxicity would be deprioritized or flagged for medicinal chemistry efforts to improve its therapeutic index. Conversely, a compound with low cytotoxicity and potent, selective activity at a specific target warrants progression to more complex functional and secondary assays.

Visualization: Decision Tree for Next Steps

G start Preliminary Screening Data for 3-Phenylmorpholin-2-one tier1_check Tier 1: Cytotoxicity IC50 < 10µM? start->tier1_check tier2_check Tier 2: Potent Activity? (e.g., Ki < 1µM or %Inh > 50% @ 10µM) tier1_check->tier2_check No deprioritize Deprioritize or Redesign (Improve TI) tier1_check->deprioritize Yes cns_hit CNS Target Hit (DAT/NET/SERT) tier2_check->cns_hit Yes, CNS kinase_hit Kinase Hit tier2_check->kinase_hit Yes, Kinase no_hit No Significant Activity tier2_check->no_hit No functional_assays Proceed to Functional Assays (e.g., Neurotransmitter Uptake) cns_hit->functional_assays panel_screen Screen Against Broad Kinase Panel kinase_hit->panel_screen sar_study Consider SAR Study or Deprioritize no_hit->sar_study

Caption: Decision framework based on screening outcomes.

References

  • Enzyme Activity Assays. Amsbio. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro. [Link]

  • What is an Inhibition Assay? Biobide. [Link]

  • Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. Forensic Science International. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Rapid Update of Screening Methods for the Detection of New Psychoactive Substance Use. Separation Science. [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Development of new analytical methods for the identification of novel psychoactive substances (nps), related metabolites and biomarkers of intake in biological matrices. University of Turin. [Link]

  • Testing For Novel Psychoactive Substances. Agilent. [Link]

  • High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. [Link]

  • Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. [Link]

  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Bentham Science. [Link]

  • Receptor Binding Assay - Part 1. YouTube. [Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. MDPI. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. PubMed. [Link]

  • Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PubMed. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed. [Link]

  • Novel 3-Substituted 7-Phenylpyrrolo[3,2-f]quinolin-9(6H)-ones as Single Entities with Multitarget Antiproliferative Activity. PubMed. [Link]

  • Stimulant. Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the Morpholin-2-one Scaffold

An Application Note for the Synthesis of 3-Phenylmorpholin-2-one The morpholine and morpholin-2-one cores are privileged heterocyclic structures frequently incorporated into biologically active molecules and approved pha...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-Phenylmorpholin-2-one

The morpholine and morpholin-2-one cores are privileged heterocyclic structures frequently incorporated into biologically active molecules and approved pharmaceuticals. Their unique conformational properties and ability to engage in hydrogen bonding make them valuable pharmacophores in drug design. Specifically, the 3-phenylmorpholin-2-one scaffold serves as a crucial building block for creating a diverse range of compounds with potential therapeutic applications, including but not limited to central nervous system (CNS) agents and enzyme inhibitors.

This application note provides a detailed, step-by-step protocol for the synthesis of 3-phenylmorpholin-2-one. The described method is a robust and efficient two-step, one-pot procedure involving the N-alkylation of (±)-2-amino-1-phenylethanol with ethyl bromoacetate, followed by an intramolecular cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a procedural walkthrough but also critical insights into the underlying chemical principles and safety considerations.

Overall Reaction Scheme

The synthesis proceeds via two key mechanistic steps:

  • Nucleophilic Substitution (N-Alkylation): The primary amine of (±)-2-amino-1-phenylethanol attacks the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction.

  • Intramolecular Cyclization (Lactamization): The hydroxyl group of the resulting intermediate acts as an internal nucleophile, attacking the ester carbonyl to form the stable six-membered lactam (amide within a ring), thereby closing the morpholin-2-one ring.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 2-Amino-1-phenylethanol Alkylation Step 1: N-Alkylation (Base-mediated S_N2) Reactant1->Alkylation K2CO3, Acetonitrile, Heat Reactant2 Ethyl Bromoacetate Reactant2->Alkylation K2CO3, Acetonitrile, Heat Cyclization Step 2: Intramolecular Cyclization (Lactamization) Alkylation->Cyclization Spontaneous under heat Product 3-Phenylmorpholin-2-one Cyclization->Product

Application

Application Note: 3-Phenylmorpholin-2-one as a Strategic Precursor in Medicinal Chemistry

Executive Summary The development of highly selective, centrally acting therapeutics relies heavily on conformationally restricted chiral building blocks. Among these, 3-phenylmorpholin-2-one and its N -protected derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, centrally acting therapeutics relies heavily on conformationally restricted chiral building blocks. Among these, 3-phenylmorpholin-2-one and its N -protected derivatives (e.g., (S)-4-benzyl-3-phenylmorpholin-2-one) have emerged as privileged scaffolds in medicinal chemistry. These precursors are most notably utilized in the synthesis of tachykinin NK1 receptor antagonists, such as Aprepitant, which are critical in the management of chemotherapy-induced nausea and vomiting (CINV)[1][2].

This application note provides an authoritative guide on the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 3-phenylmorpholin-2-one in drug development. By maintaining strict stereochemical fidelity and offering orthogonal reactivity sites, this precursor enables the efficient assembly of complex, multi-substituted morpholine APIs.

Mechanistic Insights & Causality: Why 3-Phenylmorpholin-2-one?

The selection of 3-phenylmorpholin-2-one over linear amino-ether alternatives is driven by three core chemical principles:

  • Conformational Rigidity & Target Affinity: The morpholine ring restricts the spatial orientation of the C3-phenyl group. In the context of NK1 receptor antagonism, this rigidity perfectly mimics the conserved carboxyl-terminal sequence (Phe-X-Gly-Leu-Met-NH₂) of Substance P, the endogenous ligand for the NK1 receptor[1][3].

  • Chiral Pool Utilization (Stereocenter Preservation): The precursor is directly derived from inexpensive chiral pool materials like L-phenylglycine or L-phenylglycinol[4]. The cyclization process to form the morpholin-2-one core is designed to proceed without racemization, locking the (S)-configuration required for biological activity.

  • Orthogonal Reactivity (Lactone vs. Amine): The morpholin-2-one structure is a cyclic amino-lactone. The C2 carbonyl serves as an electrophilic site that can be selectively reduced to a lactol (hemiacetal) or reacted with Grignard reagents, while the N4 position can be independently protected (e.g., via benzylation) or functionalized[5].

NK1_Pathway SP Substance P (Endogenous Ligand) NK1 NK1 Receptor (CNS/PNS) SP->NK1 Agonist Binding Emesis Emesis / Pain Signaling Pathway NK1->Emesis Activation Aprepitant Aprepitant (Morpholine Core) Aprepitant->NK1 Competitive Antagonism

Fig 1: Mechanism of action for morpholine-core NK1 receptor antagonists blocking Substance P.

Synthetic Workflow: From Chiral Pool to Active API

The synthesis of Aprepitant and related tachykinin antagonists utilizes the 3-phenylmorpholin-2-one core to establish the critical stereocenters[2]. The workflow relies on the precise sequential functionalization of the morpholine ring.

Synth_Workflow N1 L-Phenylglycine (Chiral Pool) N2 N-Benzylation & Esterification N1->N2 N3 Alkylation (1,2-dibromoethane) N2->N3 N4 (S)-4-Benzyl-3-phenylmorpholin-2-one (Key Precursor) N3->N4 N5 DIBAL-H Reduction & Lewis Acid Acetalization N4->N5 N6 Aprepitant (Active API) N5->N6

Fig 2: Step-by-step synthetic workflow from L-Phenylglycine to Aprepitant.

Experimental Protocols

The following protocols are engineered for self-validation, ensuring that intermediate integrity is maintained throughout the synthesis.

Protocol A: One-Pot Synthesis of (S)-4-Benzyl-3-phenylmorpholin-2-one

Objective: Construct the morpholin-2-one core while preventing epimerization at the C3 position.

  • Preparation of the Reaction Matrix:

    • Dissolve 1.0 equivalent of (S)- N -benzylphenylglycine in anhydrous N,N -dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the carboxylate and amine during the subsequent double-alkylation.

  • Base Addition:

    • Add 2.5 equivalents of N,N -Diisopropylethylamine (DIPEA). Stir for 15 minutes at ambient temperature.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HBr generated without attacking the alkylating agent.

  • Cyclization (Self-Validating Step):

    • Dropwise add 1.2 equivalents of 1,2-dibromoethane. Elevate the temperature to 50 °C and stir for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the zwitterionic starting material (which stays at the baseline) and the appearance of a high-Rf UV-active spot confirms lactone formation. Furthermore, IR spectroscopy of an aliquot should reveal a distinct lactone carbonyl stretch at ~1737 cm⁻¹[5].

  • Workup & Isolation:

    • Quench with ice water and extract with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the product as a white solid.

Protocol B: Diastereoselective Acetalization (Aprepitant Core Assembly)

Objective: Convert the C2 lactone into a functionalized ether linkage with high stereocontrol.

  • Lactone Reduction:

    • Dissolve (S)-4-benzyl-3-phenylmorpholin-2-one in anhydrous THF and cool to -78 °C.

    • Slowly add 1.1 equivalents of DIBAL-H (1M in toluene). Stir for 2 hours.

    • Causality: DIBAL-H at cryogenic temperatures selectively reduces the lactone to the lactol (hemiacetal) without over-reducing to the diol or cleaving the morpholine ring.

  • Glycosylation-Like Etherification:

    • To the crude lactol in CH₂Cl₂, add 1.5 equivalents of 1-(1-hydroxyethyl)-3,5-bis(trifluoromethyl)benzene.

    • Cool to -20 °C and add 1.2 equivalents of Boron trifluoride etherate (BF₃·OEt₂).

    • Causality: The Lewis acid activates the lactol, generating an oxocarbenium ion intermediate. The bulky C3-phenyl group sterically directs the incoming alcohol nucleophile to attack from the opposite face, ensuring high trans-diastereoselectivity[2].

  • Validation:

    • Quench with saturated aqueous NaHCO₃. Analyze the crude mixture via ¹H NMR; the anomeric proton at C2 will exhibit a characteristic coupling constant ( J≈2−3 Hz for the trans isomer), validating the stereochemical outcome.

Quantitative Data Presentation

The table below summarizes the typical reaction metrics for the synthesis and functionalization of the 3-phenylmorpholin-2-one core, highlighting its robustness as a precursor.

Precursor / IntermediateReagents & ConditionsYield (%)Enantiomeric Excess (ee%)Key Analytical Marker
(S)-3-PhenylmorpholineChloroacetyl chloride, NaH, LiAlH₄[4]22.4% (over 3 steps)> 99%Amorphous white solid
(S)-4-Benzyl-3-phenylmorpholin-2-one1,2-dibromoethane, DIPEA, 50 °C[5]85 - 90%> 99%IR: C=O stretch at 1737 cm⁻¹
Aprepitant Acetal CoreDIBAL-H (-78 °C) then BF₃·OEt₂75 - 82%> 98% (de > 95%)¹H NMR: C2-H doublet

References

  • Source: Google Patents (US5691336A)
  • Source: Google Patents (CZ333094A3)
  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (US8133994B2)
  • SIMPLE AND EFFICIENT ONE POT SYNTHETIC PROTOCOL TO (S)-4-Benzyl-3-phenylmorpholin-2-one Source: Semantic Scholar URL:[Link]

Sources

Method

Cell-based assay protocols for testing 3-Phenylmorpholin-2-one activity

Application Note: Cell-Based Assay Protocols for Evaluating 3-Phenylmorpholin-2-one Derivatives as iPLA2β Inhibitors in Prostate Cancer Models Introduction & Mechanistic Rationale The 3-phenylmorpholin-2-one scaffold, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assay Protocols for Evaluating 3-Phenylmorpholin-2-one Derivatives as iPLA2β Inhibitors in Prostate Cancer Models

Introduction & Mechanistic Rationale

The 3-phenylmorpholin-2-one scaffold, particularly its haloenol derivatives synthesized from chiral amino acids like phenylglycine, represents a potent class of experimental antineoplastic agents. These compounds function as mechanism-based, irreversible inhibitors of cytosolic calcium-independent phospholipase A2 beta (iPLA2β).

iPLA2β plays a critical role in membrane phospholipid remodeling, releasing arachidonic acid and lysophospholipids that serve as secondary messengers for cell proliferation and survival. Inhibition of this enzyme disrupts these lipid signaling cascades. As demonstrated by, the (S)-enantiomer of phenylglycine-based haloenol morpholin-2-ones selectively inhibits iPLA2β, leading to profound G2/M cell cycle arrest and subsequent apoptosis in human prostate cancer cell lines[1].

Signaling Pathway Visualization

MOA Compound 3-Phenylmorpholin-2-one (Haloenol Derivative) Target Cytosolic iPLA2β (Calcium-independent PLA2) Compound->Target Covalent/Irreversible Inhibition Lipids Arachidonic Acid & Lysophospholipids Target->Lipids Normal Catalysis (Blocked) Arrest G2/M Phase Arrest & Apoptosis Target->Arrest Inhibition Induces CellCycle Cell Cycle Progression Lipids->CellCycle Promotes

Caption: Mechanism of 3-Phenylmorpholin-2-one derivatives inhibiting iPLA2β and inducing G2/M arrest.

Experimental Design & Causality

To establish a self-validating screening system, the following experimental design choices are critical:

  • Cell Line Selection: We utilize LNCaP (androgen-dependent) and PC-3 (androgen-independent) human prostate cancer cell lines. Causality: Testing across both models ensures the compound's efficacy is independent of androgen receptor status, a crucial factor in advanced prostate cancer therapeutics[2].

  • Stereochemical Controls: The (R)-enantiomer of the morpholin-2-one derivative should be run alongside the (S)-enantiomer. Causality: iPLA2β exhibits strict chiral recognition; the (R)-enantiomer typically shows negligible activity, serving as a perfect negative structural control to rule out non-specific cytotoxicity[3].

  • Positive Control: Bromoenol lactone (BEL), a classical iPLA2 inhibitor, is used to benchmark potency and phenotypic responses[3].

Workflow Visualization

Workflow Culture Cell Culture (PC-3 & LNCaP) Treatment Compound Treatment (0.1 - 50 µM) Culture->Treatment Viability MTS Assay (Determine IC50) Treatment->Viability FlowCyto Flow Cytometry (PI Staining for G2/M) Treatment->FlowCyto Assay iPLA2β Activity (Thio-PC Cleavage) Treatment->Assay

Caption: Multi-assay workflow for evaluating 3-phenylmorpholin-2-one antineoplastic activity.

Detailed Step-by-Step Protocols

Protocol A: Cell Viability and Proliferation Assay (MTS) Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Cell Seeding: Seed PC-3 and LNCaP cells at a density of 5 × 10³ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 3-phenylmorpholin-2-one derivative (0.1 µM to 50 µM) in DMSO. Keep final DMSO concentration ≤0.1% to prevent solvent toxicity. Treat cells for 72 hours. Include BEL (5 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • MTS Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Causality: MTS is reduced by metabolically active cells into a soluble formazan product, directly correlating absorbance with viable cell number.

  • Quantification: Incubate for 2 hours, then measure absorbance at 490 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Cell Cycle Analysis via Flow Cytometry Objective: Validate that growth inhibition is driven by G2/M phase arrest.

  • Synchronization: Seed cells in 6-well plates (2 × 10⁵ cells/well). Starve cells in serum-free RPMI-1640 for 24 hours. Causality: Serum starvation synchronizes the cell population in the G0/G1 phase, providing a uniform baseline to accurately detect compound-induced G2/M accumulation.

  • Treatment: Replace with 10% FBS medium containing the compound at its established IC50 concentration. Incubate for 24 and 48 hours.

  • Fixation: Harvest cells via trypsinization, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Resuspend the fixed cell pellet in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Causality: RNase A degrades double-stranded RNA, ensuring that PI exclusively intercalates into DNA. This guarantees that the fluorescence intensity is strictly proportional to DNA content (2N for G1, 4N for G2/M).

  • Acquisition: Analyze 10,000 events per sample via flow cytometry (excitation 488 nm, emission 620 nm).

Protocol C: Intracellular iPLA2β Activity Assay Objective: Confirm on-target mechanistic engagement by measuring cytosolic iPLA2β inhibition.

  • Lysate Preparation: Treat cells with the compound for 4 hours. Harvest and lyse cells using a Dounce homogenizer in a calcium-free buffer (50 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM EGTA). Centrifuge at 100,000 × g for 60 minutes to isolate the cytosolic fraction. Causality: iPLA2β is localized in the cytosol. The inclusion of EGTA chelates residual calcium, completely suppressing calcium-dependent PLA2 (cPLA2) activity and ensuring the assay strictly measures calcium-independent PLA2.

  • Substrate Reaction: Incubate 50 µg of cytosolic protein with 100 µM arachidonoyl thio-PC (a synthetic phospholipid substrate) and 0.5 mM DTNB (Ellman’s reagent) for 30 minutes at 37°C.

  • Detection: iPLA2β cleaves the sn-2 bond of the thio-PC, releasing a free thiol that reacts with DTNB to form TNB. Measure absorbance at 412 nm. Calculate specific activity relative to vehicle-treated controls.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 3-phenylmorpholin-2-one derivatives (specifically the N-benzyl L-phenylglycine analog) compared to controls, based on validated literature parameters[4].

Treatment GroupProstate Cancer Cell LineIC50 (µM, 72h)Cytosolic iPLA2β InhibitionPrimary Cell Cycle Effect
(S)-Haloenol morpholin-2-oneLNCaP1.0 - 4.0Potent (>80% at 5 µM)G2/M Arrest
(S)-Haloenol morpholin-2-onePC-32.5 - 5.0Potent (>80% at 5 µM)G2/M Arrest
(R)-Haloenol morpholin-2-oneLNCaP / PC-3> 10.0Weak (<20% at 5 µM)Minimal / None
Bromoenol Lactone (BEL)LNCaP / PC-3~ 2.0Potent (>90% at 5 µM)G2/M Arrest
Vehicle (0.1% DMSO)LNCaP / PC-3N/ANoneNormal Progression

References

  • Mock JN, Taliaferro JP, Lu X, Patel SK, Cummings BS, Long TE. "Haloenol pyranones and morpholinones as antineoplastic agents of prostate cancer." Bioorganic & Medicinal Chemistry Letters. 2012 Jul 15;22(14):4854-8. URL:[Link]

Sources

Application

Derivatization of 3-Phenylmorpholin-2-one for Enhanced Bioactivity: Application Notes and Protocols

Introduction: The 3-Phenylmorpholin-2-one Scaffold - A Privileged Motif in Medicinal Chemistry The 3-phenylmorpholin-2-one core is a "privileged scaffold" in medicinal chemistry, a molecular framework capable of providin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3-Phenylmorpholin-2-one Scaffold - A Privileged Motif in Medicinal Chemistry

The 3-phenylmorpholin-2-one core is a "privileged scaffold" in medicinal chemistry, a molecular framework capable of providing high-affinity ligands for multiple biological targets. Its defined, rigid structure, featuring a lactone, a secondary amine, and an aromatic phenyl ring, presents several points for chemical modification. These characteristics make it a valuable starting point for developing novel therapeutics, especially for the central nervous system (CNS) and in oncology.[1][2] The morpholine moiety is known to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, which can improve pharmacokinetic profiles.[3]

This application note offers a detailed guide to the strategic derivatization of the 3-phenylmorpholin-2-one scaffold. We will cover key synthetic methods for modifying the morpholine nitrogen (N-4), the phenyl ring at C-3, and the lactone ring. The rationale behind these modifications will be discussed, along with detailed, field-proven protocols. Additionally, we will explore structure-activity relationships (SAR) to inform the design of next-generation bioactive compounds.

Strategic Derivatization Points of 3-Phenylmorpholin-2-one

The 3-phenylmorpholin-2-one scaffold has three main sites for chemical modification to alter its biological activity, selectivity, and pharmacokinetic properties. The careful selection of these derivatization sites is essential for successful lead optimization.

Figure 1: Key derivatization points on the 3-phenylmorpholin-2-one scaffold.

  • N-Substitution: The secondary amine at the N-4 position is ideal for introducing a wide range of substituents. N-alkylation and N-arylation can greatly affect the compound's interaction with its biological target, as well as its solubility and cell permeability.

  • Phenyl Ring Functionalization: The phenyl group at the C-3 position can be functionalized using various aromatic substitution reactions. This allows for the addition of electron-donating or electron-withdrawing groups, and larger substituents to probe the binding pocket of the target protein.

  • Lactone Modification: Though less common, modifying the lactone ring, for example through reduction or ring-opening, can create novel scaffolds with different pharmacological profiles.

Synthetic Methodologies and Protocols

This section provides detailed protocols for key derivatization reactions of the 3-phenylmorpholin-2-one scaffold. The choice of method will depend on the desired substituent and the overall synthetic strategy.

N-Substitution of the Morpholinone Ring

N-alkylation is a basic method for adding alkyl groups to the morpholine nitrogen, typically proceeding through an S(_N)2 mechanism.

Protocol 1: General Procedure for N-Alkylation of 3-Phenylmorpholin-2-one

  • In a suitable solvent like acetonitrile or DMF (0.1 M), dissolve 3-phenylmorpholin-2-one (1.0 eq.) and add a base such as potassium carbonate (K(_2)CO(_3), 2.0 eq.) or triethylamine (TEA, 3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (R-X, 1.2 eq.) dropwise.

  • Heat the reaction to 60-80 °C and monitor its progress with thin-layer chromatography (TLC).

  • Once complete, cool the reaction to room temperature and filter out the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain the N-alkylated product.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for creating C-N bonds, allowing for the synthesis of N-aryl derivatives.[4][5]

Protocol 2: General Procedure for N-Arylation of 3-Phenylmorpholin-2-one

  • In an oven-dried Schlenk tube, combine 3-phenylmorpholin-2-one (1.0 eq.), the aryl halide (Ar-X, 1.2 eq.), a palladium catalyst like Pd(_2)(dba)(_3) (2-5 mol%), a phosphine ligand such as XPhos or SPhos (4-10 mol%), and a base like cesium carbonate (Cs(_2)CO(_3), 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane (0.1 M) with a syringe.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a Celite® pad, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to get the N-aryl derivative.

NSynthesis cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) Start1 3-Phenylmorpholin-2-one + R-X Step1_1 Base (K2CO3 or TEA) Start1->Step1_1 Step1_2 Heat Step1_1->Step1_2 Product1 N-Alkyl-3-phenylmorpholin-2-one Step1_2->Product1 Start2 3-Phenylmorpholin-2-one + Ar-X Step2_1 Pd Catalyst, Ligand, Base Start2->Step2_1 Step2_2 Heat Step2_1->Step2_2 Product2 N-Aryl-3-phenylmorpholin-2-one Step2_2->Product2

Figure 2: General workflows for N-substitution of 3-phenylmorpholin-2-one.

Functionalization of the Phenyl Ring

The phenyl ring at the C-3 position is an excellent site for adding diverse functionalities through palladium-catalyzed cross-coupling reactions. This requires first synthesizing a halogenated 3-phenylmorpholin-2-one precursor.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide.[6][7] This allows for adding new aryl, heteroaryl, or alkyl groups to the phenyl ring.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • In a microwave vial, combine 3-(halo-phenyl)morpholin-2-one (1.0 eq.), the corresponding boronic acid or boronate ester (1.5 eq.), a palladium catalyst like Pd(PPh(_3))(_4) (5-10 mol%), and a base such as aqueous sodium carbonate (Na(_2)CO(_3), 2 M, 3.0 eq.).

  • Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water (0.1 M).

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 15-60 minutes, or heat at 80-100 °C with conventional heating until the reaction is complete.

  • Monitor the reaction with TLC or LC-MS.

  • After completion, cool the mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na(_2)SO(_4)).

  • Concentrate under reduced pressure and purify by column chromatography to get the desired biaryl or alkyl-aryl product.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, creating alkynyl-substituted derivatives.[8][9][10]

Protocol 4: General Procedure for Sonogashira Coupling

  • In a Schlenk tube, combine 3-(halo-phenyl)morpholin-2-one (1.0 eq.), a palladium catalyst such as Pd(PPh(_3))(_2)Cl(_2) (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent like THF or DMF (0.1 M) and a base such as triethylamine (TEA, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) and stir the reaction at room temperature to 60 °C until complete.

  • Monitor the reaction with TLC.

  • Once complete, dilute the mixture with ethyl acetate and filter through a Celite® pad.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH(_4)Cl) solution and brine.

  • Dry the organic layer over Na(_2)SO(_4), concentrate, and purify by column chromatography.

Phenyl_Functionalization cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start 3-(Halophenyl)morpholin-2-one Catalyst1 Pd Catalyst, Base Start->Catalyst1 Catalyst2 Pd/Cu Catalyst, Base Start->Catalyst2 Reagent1 R-B(OH)2 Reagent1->Catalyst1 Product1 3-(Aryl/Alkyl-phenyl)morpholin-2-one Catalyst1->Product1 Reagent2 R-C≡CH Reagent2->Catalyst2 Product2 3-(Alkynyl-phenyl)morpholin-2-one Catalyst2->Product2 SAR_Logic cluster_N4 N-4 Position cluster_C3 C-3 Phenyl Ring N4_Mod N-Substitution N4_Prop Modulates: - Lipophilicity - Solubility - Steric Bulk N4_Mod->N4_Prop N4_Effect Impacts: - CNS Penetration - Target Engagement - Selectivity N4_Prop->N4_Effect Bioactivity Enhanced Bioactivity N4_Effect->Bioactivity C3_Mod Phenyl Substitution C3_Prop Modulates: - Electronics (EWG/EDG) - H-bonding capacity - Shape & Size C3_Mod->C3_Prop C3_Effect Impacts: - Binding Affinity - Selectivity - Metabolic Stability C3_Prop->C3_Effect C3_Effect->Bioactivity Start 3-Phenylmorpholin-2-one Scaffold Start->N4_Mod Start->C3_Mod

Figure 4: Logical flow of SAR considerations for enhanced bioactivity.

Biological Evaluation Strategies

The selection of biological assays depends on the therapeutic area of interest. Since the morpholine scaffold is common in CNS and oncology drugs, the following assays are often relevant:

  • CNS Targets:

    • Receptor binding assays (e.g., for dopamine, serotonin, or glutamate receptors).

    • Enzyme inhibition assays (e.g., for monoamine oxidase (MAO) or kinases involved in neurodegeneration). [11][12] * Cell-based assays to measure downstream signaling.

    • In vivo models of neurological disorders (e.g., for anxiety, depression, or neuroprotection).

  • Oncology Targets:

    • Kinase inhibition assays (e.g., for PI3K, mTOR, or other kinases involved in cancer). [13][14] * Cell proliferation and cytotoxicity assays using various cancer cell lines. [1] * Apoptosis and cell cycle analysis.

    • In vivo xenograft models.

Conclusion

The 3-phenylmorpholin-2-one scaffold is a versatile and promising foundation for discovering novel bioactive compounds. The synthetic strategies and protocols described in this application note offer a solid framework for the systematic derivatization of this core structure. By using modern synthetic methods and following rational SAR principles, researchers can effectively explore the chemical space around this privileged scaffold to create next-generation therapeutics with better potency, selectivity, and pharmacokinetic properties.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed. (2012, June 15). Retrieved from [Link]

  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2021, August 1). Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Some of the most commonly found neurodegenerative diseases. - ResearchGate. (n.d.). Retrieved from [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012, January 1). Retrieved from [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2009, January 15). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed. (2024, May 5). Retrieved from [Link]

  • Novel 3-Substituted 7-Phenylpyrrolo[3,2-f]quinolin-9(6H)-ones as Single Entities with Multitarget Antiproliferative Activity - PMC. (n.d.). Retrieved from [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2025, February 7). Retrieved from [Link]

  • Novel Therapeutic Compounds For Neurodegenerative Conditions - ScienceDaily. (2008, October 28). Retrieved from [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (2022, August 31). Retrieved from [Link]

  • Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro evaluation of 3h-pyrrolo[3,2-f]-quinolin-9-one derivatives that show potent and selective anti-leukemic activity - PubMed. (2010, August 2). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - MDPI. (2023, January 20). Retrieved from [Link]

  • (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - ResearchGate. (2025, December 15). Retrieved from [Link]

  • Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Hydrophilic Alkylphenols - sibran.ru. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives That Show Potent and Selective Anti-leukemic Activity - PMC. (n.d.). Retrieved from [Link]

  • Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - Beilstein Journals. (2021, February 23). Retrieved from [Link]

  • Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity evaluation of 3- (hetero) arylideneindolin-2-ones as potential c-Src inhibitors - CNR-IRIS. (2022, September 1). Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed radical arylation of N -hydroxyphthalimides with triphenyl phosphites as an unusual arylating agent via C(sp 2 )–O bond cleavage | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed. (2014, July 15). Retrieved from [Link]

  • Sonogashira Cross Coupling of 3-Iodobenzo[b]furans with phenyl alkyne. - ResearchGate. (n.d.). Retrieved from [Link]

  • Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide - TARA. (1997, January 1). Retrieved from [Link]

Sources

Method

Application Note: Evaluating 3-Phenylmorpholin-2-one Derivatives in Monoamine Transporter Binding Assays

Executive Summary The 3-phenylmorpholin-2-one scaffold is a highly versatile, privileged chemical precursor used extensively in the development of monoamine transporter (MAT) ligands. Due to the electrophilic nature of i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenylmorpholin-2-one scaffold is a highly versatile, privileged chemical precursor used extensively in the development of monoamine transporter (MAT) ligands. Due to the electrophilic nature of its C2 lactone and inherent ring strain, it serves as a critical branching point for synthesizing diverse libraries of psychostimulants, anorectics, and antidepressants (e.g., phenmetrazine analogs, hydroxybupropion derivatives) [1]. This application note details the structural causality behind this scaffold and provides a self-validating, step-by-step protocol for evaluating its derivatives in competitive radioligand binding assays targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Chemical Biology: The 3-Phenylmorpholin-2-one Scaffold

The pharmacological relevance of 3-phenylmorpholin-2-one lies in its ability to be stereoselectively functionalized into active morpholines and morpholinols. The core structure mimics the endogenous ethanolamine/catecholamine backbone, which is essential for target recognition.

  • S1 Pocket Engagement: The phenyl ring at the C3 position is optimally oriented to engage in π−π stacking with aromatic residues within the S1 binding pocket of SLC6 transporters.

  • Salt Bridge Formation: Upon conversion of the lactone precursor to a basic morpholine (via reduction) or a morpholinol (via Grignard nucleophilic addition), the resulting secondary or tertiary amine forms a critical salt bridge with a conserved aspartate residue (e.g., Asp79 in hDAT, Asp75 in hNET) [2].

  • Stereochemical Control: The rigid nature of the morpholin-2-one ring dictates the trajectory of incoming nucleophiles. For instance, the addition of Grignard reagents to the C2 carbonyl yields specific (2S,3S)-morpholinols, a stereochemistry that directly controls the compound's selectivity ratio between DAT and NET [3].

MAT_Binding cluster_extracellular Extracellular Space (Synaptic Cleft) Radioligand Radioligand (e.g., [³H]WIN 35,428) Transporter Monoamine Transporter (DAT / NET / SERT) Radioligand->Transporter Competitive Binding TestCompound 3-Phenylmorpholine Derivative TestCompound->Transporter Displacement Ions Na⁺ / Cl⁻ Ions Ions->Transporter Allosteric Modulation

Competitive binding mechanism at monoamine transporters.

Assay Mechanics & Causality

To accurately measure the binding affinity ( Ki​ ) of synthesized derivatives, a competitive radioligand binding assay is utilized. Every parameter in this assay is chosen based on specific thermodynamic and biochemical principles:

  • Cell Line Choice (HEK293): HEK293 cells lack endogenous monoamine transporters. Using cells stably transfected with human DAT, NET, or SERT provides a zero-background environment, ensuring the measured affinity is exclusively for the target human isoform [1].

  • Buffer Composition ( Na+/Cl− Dependence): SLC6 transporters are ion-dependent symporters. The assay buffer must contain 120 mM NaCl. The Na+ ions allosterically stabilize the outward-open conformation of the transporter—the specific high-affinity state required for competitive inhibitors like [3H] WIN 35,428 to bind.

  • PEI-Coated Filters: Glass fiber (GF/B) filters are pre-soaked in 0.05% polyethylenimine (PEI). Because morpholine derivatives are lipophilic and positively charged at physiological pH, they readily stick to untreated glass. The cationic PEI polymer neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) and preserving the signal-to-noise ratio.

Self-Validating Experimental Protocol

Materials Required
  • Membranes: Homogenized preparations from HEK293-hDAT, hNET, or hSERT cells.

  • Radioligands: [3H] WIN 35,428 (DAT), [3H] Nisoxetine (NET), [3H] Citalopram (SERT).

  • NSB Controls: 10 μ M Indatraline or Cocaine (Self-validates the assay by defining the maximum displaceable signal).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the synthesized 3-phenylmorpholine derivatives in 100% DMSO to create 10 mM stock solutions. Perform 10-point serial dilutions (from 10−4 M to 10−11 M) in the assay buffer.

    • Critical Causality: The final DMSO concentration in the reaction well must not exceed 1%. Higher concentrations will destabilize the lipid bilayer of the membrane fragments, denaturing the transporter proteins.

  • Membrane Resuspension: Thaw membrane aliquots on ice. Homogenize in assay buffer using a Dounce homogenizer to ensure a uniform suspension (Target: 15–20 μ g protein/well).

  • Assay Assembly (96-well format):

    • Add 20 μ L of the test compound (or NSB control / total binding buffer).

    • Add 20 μ L of the appropriate radioligand (e.g., 1.5 nM [3H] WIN 35,428 for DAT).

    • Add 160 μ L of the membrane suspension to initiate the reaction.

  • Incubation: Seal the plates and incubate at 4∘ C for 120 minutes.

    • Critical Causality: Low temperature prevents transporter internalization and slows ligand dissociation kinetics, ensuring a stable thermodynamic equilibrium is reached purely for surface binding.

  • Filtration & Washing: Harvest the reaction onto PEI-soaked GF/B filter plates using a 96-well vacuum cell harvester. Wash rapidly 3 times with 300 μ L of ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl).

    • Critical Causality: Ice-cold buffer slows the off-rate ( koff​ ) of the bound radioligand, preventing signal loss during the physical washing steps.

  • Quantification: Dry the filter plates, add 50 μ L of liquid scintillation cocktail per well, and quantify using a Microbeta liquid scintillation counter.

Assay_Workflow Prep Membrane Preparation Incubation Incubation (Ligand + Compound) Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Wash Buffer Wash (Ice-cold) Filtration->Wash Counting Liquid Scintillation Counting Wash->Counting Analysis IC50 / Ki Determination Counting->Analysis

High-throughput radioligand binding assay workflow.

Data Analysis & Transporter Profiles

Raw counts per minute (CPM) are converted to the percentage of specific binding. The IC50​ values are determined using non-linear regression (one-site competition model). To ensure standardization across different radioligand concentrations, the Cheng-Prusoff equation is applied to calculate the absolute inhibition constant ( Ki​ ):

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is the dissociation constant of the radioligand).

Quantitative Data Summary

The functionalization of the 3-phenylmorpholin-2-one core drastically alters the MAT binding profile. Table 1 summarizes the binding affinities of several representative derivatives synthesized from this scaffold [1][2][3].

Table 1: Monoamine Transporter Inhibition Profiles of 3-Phenylmorpholine Derivatives

CompoundStructural ModificationDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Selectivity (DAT/SERT)
Phenmetrazine Base Scaffold (Reduced)13150>10,000>76
3-FPM 3'-Fluoro substitution43302,55859
4-MPM 4'-Methyl substitution3451121,4504.2
Hydroxybupropion 3'-Chloro, 2-Methyl (Morpholinol)630245>10,000>15

References

  • Title: Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Source: Neuropharmacology / PubMed (NIH) URL: [Link]

  • Title: Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Source: Drug Testing and Analysis / PubMed (NIH) URL: [Link]

  • Title: Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Source: Journal of Medicinal Chemistry / PMC (NIH) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of 3-Phenylmorpholin-2-one synthesis

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of 3-Phenylmorpholin-2-one. Here, we address common challenges to improve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of 3-Phenylmorpholin-2-one. Here, we address common challenges to improve both yield and purity, drawing from established chemical principles and practical laboratory experience.

Overview of Synthetic Strategies

The synthesis of 3-Phenylmorpholin-2-one, a key intermediate and structural motif in medicinal chemistry, can be approached through several synthetic routes. The most common strategies involve the cyclization of acyclic precursors. These methods generally offer a balance of accessibility of starting materials and operational simplicity. Key starting materials often include derivatives of 2-amino-2-phenylethanol.[1]

A prevalent synthetic pathway involves the N-alkylation of 2-amino-2-phenylethanol with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the morpholin-2-one ring. The choice of reagents and reaction conditions at each step is critical for maximizing yield and minimizing the formation of impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Low or No Product Formation

Q1: My reaction has stalled, and I'm observing very low conversion to the desired 3-Phenylmorpholin-2-one. What are the likely causes?

A1: Several factors can contribute to low or no product formation. A systematic evaluation of your reaction parameters is essential.

  • Inactive Reagents or Catalyst: The purity and activity of your starting materials, such as 2-amino-2-phenylethanol and the alkylating agent, are paramount. Similarly, if a catalyst is employed for the N-alkylation or cyclization step, its activity should be verified.[2] It is recommended to use fresh, high-purity reagents and to properly store and handle any catalysts.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.[2] If the temperature is too low, the reaction may proceed too slowly to reach completion within a practical timeframe. Conversely, excessively high temperatures can lead to the degradation of starting materials or products, or promote the formation of side products.[3] A careful optimization of the reaction temperature, often through small-scale trial reactions, is recommended.

  • Inappropriate Solvent: The choice of solvent can significantly influence reaction rates and outcomes. A solvent that does not adequately dissolve the reactants will hinder the reaction. Furthermore, the polarity of the solvent can affect the reactivity of the nucleophiles and electrophiles involved. Consider solvents like DMF or DMSO for their ability to dissolve a wide range of organic compounds and their high boiling points, which allow for a wider range of reaction temperatures.[4]

  • Insufficient Reaction Time: Some reactions, particularly those involving sterically hindered substrates or less reactive reagents, may require extended reaction times to achieve high conversion.[5] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3]

Troubleshooting Workflow for Low Yield

ReactionMechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-2-phenylethanol R-X (Alkylating Agent) B N-alkylated Intermediate H-X A:f1->B:f0 Base C N-alkylated Intermediate D 3-Phenylmorpholin-2-one C:f0->D:f0 Base, Heat

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Morpholinone Synthesis

Welcome to the Technical Support Center for Morpholinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth, experience-driven answers to specific experimental issues, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My overall reaction yield is consistently low. Where should I start my investigation?

Low yields are a common frustration and can stem from multiple points in a synthetic workflow. A systematic approach is crucial.

  • Purity of Starting Materials: This is the foundational pillar of any synthesis. Impurities in your initial amino acids, aldehydes, or haloacyl halides can introduce competing side reactions or inhibit your catalyst. Always verify the purity of your starting materials by an appropriate method (e.g., NMR, melting point) before beginning.

  • Reaction Conditions: Morpholinone synthesis, particularly the cyclization step, is highly sensitive to reaction parameters. Temperature, reaction time, and concentration are critical variables.[1][2] Excessively high temperatures can lead to product degradation, while insufficient time or heat will result in an incomplete reaction.[3][4]

  • Atmospheric Control: Certain intermediates or reagents may be sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if you are working with sensitive compounds.

  • Product Isolation: Morpholine derivatives can exhibit high polarity and water solubility, leading to significant product loss during aqueous workups or extractions.[1] Consider techniques like continuous extraction or salting out to improve recovery from the aqueous phase.

Troubleshooting Guide 1: Synthesis of Morpholine-2,5-diones via Intramolecular Cyclization

This classic two-step approach first involves the N-acylation of an amino acid, followed by a base-mediated intramolecular cyclization. Each step presents unique challenges.

Step 1: N-Acylation of the Amino Acid
Q2: The yield of my N-(α-haloacyl)-α-amino acid intermediate is poor. What are the likely causes?

Low yield in this initial acylation step often points to issues with pH or temperature control.[5]

  • Causality - The Role of pH: The reaction, typically a Schotten-Baumann type, requires a basic medium to deprotonate the amino group of the amino acid, rendering it nucleophilic. However, the acyl halide reactant is highly susceptible to hydrolysis under basic conditions. The key is to maintain a pH that is high enough to facilitate acylation but not so high that it rapidly destroys your electrophile. A pH of 10-12 is often optimal.[5]

  • Causality - The Importance of Low Temperature: The reaction is highly exothermic. Running it at low temperatures (e.g., 0 °C) serves two purposes: it slows the rate of competing acyl halide hydrolysis and helps to manage the reaction exotherm, preventing potential degradation of the starting material or product.[5]

Step 2: Intramolecular Cyclization
Q3: My primary side product during the cyclization step is a white, insoluble polymer-like material. How can I favor the desired intramolecular reaction?

This is the most common failure mode in this step and is caused by intermolecular condensation competing with the desired intramolecular cyclization. The solution lies in understanding and manipulating reaction kinetics.

  • Causality - Concentration is Key: The intramolecular cyclization is a first-order process (rate depends on the concentration of one species), whereas the competing intermolecular polymerization is a second-order process (rate depends on the concentration of two molecules colliding). By applying the principle of high dilution (e.g., 0.1 M or less), you dramatically decrease the probability of two molecules finding each other, thus favoring the intramolecular pathway.[5]

  • Choice of Base and Solvent: A non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often used to neutralize the forming hydrohalic acid without introducing other side reactions.[5] A polar aprotic solvent like DMF is typically effective for this step.[5]

Troubleshooting Summary: Low Morpholine-2,5-dione Yield

Problem Potential Cause Recommended Solution
Low Intermediate Yield Incorrect pH during acylation Maintain pH between 10-12 using a pH meter.[5]
Reaction temperature too high Perform acylation at 0 °C in an ice bath.[5]
Polymer Formation Reaction concentration too high Run the cyclization step under high dilution conditions (≤ 0.1 M).[5]
Incomplete Cyclization Inactive or inappropriate base Use a fresh, verified base like NaHCO₃.[5]

| | Insufficient temperature/time | Gently heat the cyclization reaction (e.g., 60 °C) and monitor by TLC.[5] |

Visualizing the Competing Pathways

The following diagram illustrates the critical choice the N-(α-haloacyl)-α-amino acid intermediate faces under basic conditions.

G cluster_0 Reaction Conditions High_Conc High Concentration Inter Intermolecular Condensation (2nd Order) High_Conc->Inter Favors Low_Conc High Dilution Intra Intramolecular Cyclization (1st Order) Low_Conc->Intra Favors Start N-(α-haloacyl)- α-amino acid + Base Start->Intra Start->Inter Product Desired Morpholinone Product Intra->Product Polymer Unwanted Polymer/Oligomer Inter->Polymer

Caption: Intramolecular vs. Intermolecular Pathways.

Troubleshooting Guide 2: Morpholinone Synthesis via Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly building molecular complexity. When one of the components contains a tethered functional group (like a hydroxyl group in an amino alcohol), a post-Ugi intramolecular cyclization can yield morpholinone scaffolds.[6][7]

Q4: The initial Ugi reaction is not working. What are the most critical parameters?

The Ugi reaction is typically robust, but failure often points to component quality or solvent choice.

  • Causality - The Mechanism Drives Conditions: The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement.[8][9] To push these equilibria forward, high concentrations of reactants (0.5 - 2.0 M) are generally required.[8] The reaction is often exothermic and completes quickly after the addition of the final component, the isocyanide.[8]

  • Solvent Selection: Polar solvents are necessary. Protic solvents like methanol can participate in the reaction and are often used, while aprotic polar solvents like DMF are also effective.[6][8] The choice can influence reaction rates and side product profiles.

  • Isocyanide Quality: Isocyanides can have a pungent odor and are susceptible to polymerization or degradation. Using a freshly purified or newly purchased isocyanide is critical for success.

Visualizing the Ugi Reaction Pathway

This diagram outlines the generally accepted mechanism for the Ugi four-component reaction.

Ugi_Mechanism Aldehyde Aldehyde/Ketone (1) Imine Imine Formation Aldehyde->Imine - H₂O Amine Amine (2) Amine->Imine CarboxylicAcid Carboxylic Acid (4) Iminium Iminium Ion (5) CarboxylicAcid->Iminium Isocyanide Isocyanide (3) Nitrilium Nitrilium Ion (7) Isocyanide->Nitrilium Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium + Isocyanide Adduct Acyl-imino Adduct (8) Nitrilium->Adduct + Carboxylate Anion Mumm Mumm Rearrangement (Irreversible) Adduct->Mumm Product α-Acylamino Amide Product Mumm->Product

Caption: The Ugi Four-Component Reaction Mechanism.

Q5: My post-Ugi intramolecular cyclization to form the morpholinone ring is failing. What should I investigate?

This is a separate reaction step that follows the successful formation of the linear Ugi adduct. Failure here is typically due to steric hindrance or incorrect conditions for cyclization.

  • Steric Hindrance: The substituents on your Ugi adduct can sterically impede the ability of the nucleophile (e.g., a hydroxyl group) to attack the electrophilic center (e.g., an amide or ester). Analyze your adduct's 3D structure. Sometimes, a change in the protecting group or a different substrate analog is necessary.

  • Activation: The cyclization may require specific activation conditions. This could involve catalysis with acid or base, or even metal-catalyzed approaches depending on the nature of the Ugi adduct.[7][10] For example, if the cyclization is an O-alkylation, a base will be required to deprotonate the hydroxyl group.

Experimental Protocols
Protocol: Synthesis of a Morpholine-2,5-dione from an Amino Acid

This protocol is adapted from established methods for synthesizing morpholine-2,5-diones.[5]

Step 1: Synthesis of N-(2-chloroacetyl)-L-leucine

  • Dissolution: In a 250 mL round-bottom flask, dissolve L-leucine (e.g., 10g, 1 eq.) and sodium carbonate (2 eq.) in 100 mL of deionized water.

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Acylation: Prepare a solution of chloroacetyl chloride (1.1 eq.) in 20 mL of a suitable organic solvent (e.g., diethyl ether). Add this solution dropwise to the aqueous mixture over 30 minutes, ensuring the temperature remains at or below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 12-24 hours.

  • Acidification & Isolation: Cool the mixture again to 0 °C and carefully acidify with concentrated HCl to pH 1-2. A white precipitate should form.

  • Purification: Filter the white precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum to yield the N-(2-chloroacetyl)-L-leucine intermediate.

Step 2: Intramolecular Cyclization to form (S)-3-isobutylmorpholine-2,5-dione

  • Solution Preparation: In a large flask (e.g., 2 L) equipped with a reflux condenser, dissolve the dried intermediate from Step 1 (e.g., 5g) in 1 L of dimethylformamide (DMF) to create a dilute solution (~0.02 M).

  • Add Base: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) to the solution.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for 24 hours with constant stirring. Monitor reaction progress via TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the DMF solvent under reduced pressure (high vacuum).

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure morpholine-2,5-dione.[5]

Visual Workflow: General Troubleshooting Logic

G Start Problem Identified: Low Yield / Impure Product Check_Purity Verify Purity of Starting Materials? Start->Check_Purity Check_Conditions Review Reaction Conditions (T, t, C)? Check_Purity->Check_Conditions Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Check_Workup Optimize Workup & Purification Protocol? Check_Conditions->Check_Workup Yes Optimize_Conditions Systematically Vary Temp, Time, Conc. Check_Conditions->Optimize_Conditions No Modify_Workup Alter Extraction pH, Use Chromatography, Recrystallize Check_Workup->Modify_Workup No Success Problem Solved Check_Workup->Success Yes Purify_SM->Check_Conditions Optimize_Conditions->Check_Workup Modify_Workup->Success

Caption: A systematic workflow for troubleshooting synthesis problems.

References
  • Technical Support Center: Synthesis of Morpholine-2,5-diones. Benchchem.
  • Troubleshooting guide for the synthesis of morpholine compounds. Benchchem.
  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC.
  • Ugi reaction. Wikipedia. Available from: [Link]

  • Side reactions and byproduct formation in morpholine synthesis. Benchchem.
  • Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition. Nazarbayev University Repository.
  • Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. Benchchem.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
  • Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Amerigo Scientific. Available from: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available from: [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available from: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available from: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available from: [Link]

  • How does reaction time impact synthetic product purity and yield?. Biotage. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. Available from: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent progress in the synthesis of morpholines. ResearchGate. Available from: [Link]

  • Synthesis of fungicidal morpholines and isochromenopyridinones via acid-catalyzed intramolecular reactions of isoindolinones. Royal Society of Chemistry. Available from: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Polishing approach with fully connected flow‐through purification for therapeutic monoclonal antibody. PMC. Available from: [Link]

  • PPh3-Catalyzed Intramolecular Cyclization of hydroxypropargylamides: Synthesis of Structurally Diverse Morpholinone Derivatives. ResearchGate. Available from: [Link]

  • Application of an intramolecular dipolar cycloaddition to an asymmetric synthesis of the fully oxygenated tricyclic core of the stemofoline alkaloids. PMC. Available from: [Link]

  • Method of preparing 3-morpholinone. Google Patents.
  • Chromatographic strategies followed to purify the three different... ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Cyclization Conditions for 3-Phenylmorpholin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic hurdles researchers face when optimizing the cyclization of 3-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic hurdles researchers face when optimizing the cyclization of 3-phenylmorpholin-2-one.

Chiral morpholin-2-ones, particularly C3-substituted derivatives like 3-phenylmorpholin-2-one, are critical pharmacophores and synthetic intermediates for neurokinin-1 (NK-1) receptor antagonists such as aprepitant [2]. Traditional synthesis relies on the chiral pool, often utilizing L- or D-phenylglycine as the starting material to construct the morpholinone framework [1]. However, the final lactonization step of the acyclic intermediate (N-(2-hydroxyethyl)phenylglycine) is notoriously prone to side reactions.

This guide provides field-proven insights, mechanistic causality, and validated protocols to ensure high-yielding, enantiopure cyclization.

Reaction Pathway & Pitfalls

G A L-Phenylglycine (Chiral Pool) B N-(2-hydroxyethyl)phenylglycine (Acyclic Intermediate) A->B Alkylation / Reductive Amination C (S)-3-Phenylmorpholin-2-one (Target Lactone) B->C Intramolecular Lactonization D Intermolecular Dimers (Oligomerization) B->D High Concentration E Racemized Product (Loss of %ee) C->E Epimerization (Base/Heat)

Reaction pathway for 3-phenylmorpholin-2-one synthesis, highlighting key side reactions.

Troubleshooting FAQs

Q1: Why am I observing significant epimerization (loss of %ee) at the C3 position during lactonization? Causality: The proton at the C3 position is highly acidic because it is flanked by both the strongly electron-withdrawing lactone carbonyl and the phenyl ring. Under strongly basic conditions (e.g., using DBU or excess DMAP) or high thermal stress (refluxing toluene), this proton is easily abstracted to form an enolate. Non-stereoselective reprotonation results in a racemic mixture. Solution: Avoid harsh thermal dehydration and strong bases. Transition to mild, low-temperature coupling reagents such as EDC/HOBt, and strictly control the equivalents of mild bases like DIPEA.

Q2: My reaction mixture contains a high percentage of dimeric/oligomeric byproducts instead of the desired morpholin-2-one. How can I favor intramolecular cyclization? Causality: The cyclization of N-(2-hydroxyethyl)phenylglycine is an esterification reaction. At high substrate concentrations, the probability of the hydroxyl group of one molecule colliding with the carboxylic acid of another (intermolecular reaction) outcompetes the intramolecular ring closure, leading to linear polyesters or cyclic dilactones. Solution: Apply the high dilution principle . Maintain the reaction concentration at or below 0.05 M. If scaling up, use a syringe pump to slowly add the activated acyclic intermediate into a large volume of solvent.

Q3: What are the best conditions to drive the equilibrium toward the cyclic product without using expensive coupling agents? Causality: Lactonization is a thermodynamic equilibrium that produces water. To drive the reaction forward without coupling agents, water must be physically removed. Solution: Utilize a Dean-Stark trap with a catalytic amount of p-Toluenesulfonic acid (TsOH) in refluxing toluene. Note: This method sacrifices some enantiomeric purity due to the thermal stress (see Q1), making it suitable only if you are synthesizing the racemic standard or plan to perform a downstream chiral resolution.

Q4: I am starting from phenylglycine and 1,2-dibromoethane. Why is my yield of the acyclic intermediate so low? Causality: Alkylation of primary amines with dihaloalkanes often suffers from over-alkylation, leading to N,N-dialkylated tertiary amines or unwanted piperazine derivatives. Solution: Abandon the direct alkylation route. Instead, synthesize the intermediate via reductive amination of phenylglycine with glyoxal and sodium borohydride, or use an N-protected amino alcohol strategy.

Quantitative Data: Comparison of Cyclization Conditions

The following table summarizes the optimization data for the cyclization of (S)-N-(2-hydroxyethyl)phenylglycine. The data clearly illustrates the inverse relationship between thermal/basic stress and enantiomeric retention.

Cyclization ConditionConcentration (M)Yield (%)Enantiomeric Excess (%ee)Dimerization (%)
Toluene, Cat. TsOH, Reflux (Dean-Stark)0.5 M45%65% (High Epimerization)25%
Toluene, Cat. TsOH, Reflux (Dean-Stark)0.05 M62%68%<5%
EDC, DMAP, DCM, Room Temp0.1 M55%50% (DMAP acts as strong base)15%
EDC, HOBt, DIPEA, DCM, 0 °C to RT 0.05 M 88% >98% (Stereocenter Preserved) <2%
Step-by-Step Methodology: Optimized EDC/HOBt Cyclization

This protocol is engineered as a self-validating system: the use of HOBt creates a highly reactive ester intermediate that undergoes rapid intramolecular attack by the hydroxyl group at low temperatures, effectively bypassing the activation energy required for epimerization.

Materials Required:

  • (S)-N-(2-hydroxyethyl)phenylglycine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation (High Dilution): Dissolve 1.0 eq of (S)-N-(2-hydroxyethyl)phenylglycine in anhydrous DCM to achieve a final substrate concentration of 0.05 M. Ensure the flask is purged with inert gas (Nitrogen or Argon).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Activation: Add 1.1 eq of HOBt to the stirring solution, followed immediately by 1.1 eq of EDC·HCl. Stir for 10 minutes at 0 °C to initiate the formation of the active ester.

  • Controlled Deprotonation: Add 1.2 eq of DIPEA dropwise over 5 minutes. Critical Step: The slow addition of this mild base neutralizes the HCl salt of EDC without causing a spike in local basicity, thereby protecting the C3 proton from abstraction.

  • Cyclization: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir continuously for 12 hours.

  • Workup: Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes to 1:1 Hexanes/Ethyl Acetate) to isolate pure (S)-3-phenylmorpholin-2-one.

References
  • Mock, J. N., Taliaferro, J. P., Lu, X., Patel, S. K., Cummings, B. S., & Long, T. E. (2012). Haloenol pyranones and morpholinones as antineoplastic agents of prostate cancer. Bioorganic & Medicinal Chemistry Letters.
  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
Optimization

Technical Support Center: Enhancing the Resolution of 3-Phenylmorpholin-2-one Enantiomers

Last Updated: March 10, 2026 Introduction Welcome to the technical support center for the enantiomeric resolution of 3-Phenylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 10, 2026

Introduction

Welcome to the technical support center for the enantiomeric resolution of 3-Phenylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral compounds. 3-Phenylmorpholin-2-one and its derivatives are important structural motifs in medicinal chemistry, and obtaining single enantiomers is often crucial for elucidating structure-activity relationships and developing safe and effective therapeutics.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to address common challenges encountered during the resolution of 3-Phenylmorpholin-2-one enantiomers. Our approach is grounded in fundamental principles of stereochemistry and years of field-proven application experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for resolving 3-Phenylmorpholin-2-one?

For a novel compound like 3-Phenylmorpholin-2-one, a multi-pronged approach is recommended. Classical resolution via diastereomeric salt formation is a robust and scalable starting point due to the basic nitrogen in the morpholine ring.[3][4] Simultaneously, screening various chiral stationary phases (CSPs) in HPLC or SFC is a powerful analytical and semi-preparative technique.

Q2: I'm not getting any separation with my current chiral HPLC method. What should I do first?

First, verify that your chosen chiral stationary phase (CSP) is appropriate for the analyte class.[5] Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point for aromatic compounds like 3-Phenylmorpholin-2-one.[6][7] If the CSP is suitable, systematic optimization of the mobile phase composition, including the type and percentage of organic modifier and the use of additives, is the next critical step.[5]

Q3: How does temperature impact the resolution of my enantiomers?

Temperature has a complex effect on chiral separations. Generally, lower temperatures enhance the subtle intermolecular interactions responsible for chiral recognition, often leading to better resolution.[5][8] However, this can also increase backpressure and analysis time. Conversely, higher temperatures can improve peak efficiency. It is an empirical parameter that must be optimized for each specific separation.[5]

Q4: My diastereomeric salt crystallization is not yielding a high enantiomeric excess (ee). What are the likely causes?

Low enantiomeric excess after crystallization can result from several factors:

  • Inappropriate Resolving Agent: The chosen chiral acid may not form diastereomeric salts with significantly different solubilities.[3][4]

  • Suboptimal Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts.[9]

  • Equilibrium Issues: The crystallization process may be too rapid or too slow, preventing the system from reaching a state where the less soluble diastereomer preferentially crystallizes.[10]

  • Co-crystallization: The desired and undesired diastereomers may be crystallizing together.

Troubleshooting Guide

Issue 1: Poor or No Resolution in Chiral Chromatography (HPLC/SFC)

Poor resolution is a common challenge in chiral chromatography. The following workflow will help you systematically troubleshoot this issue.

Workflow for Troubleshooting Poor Chiral Resolution

A Poor or No Resolution B Verify CSP Selection (Polysaccharide-based?) A->B C Optimize Mobile Phase (Normal vs. Reversed Phase) B->C CSP is appropriate D Adjust Organic Modifier (% and Type: IPA, EtOH) C->D E Incorporate Additives (TFA for acidic, DEA for basic) D->E F Optimize Temperature (Test 15°C, 25°C, 40°C) E->F G Lower Flow Rate (e.g., from 1.0 to 0.5 mL/min) F->G H Successful Resolution G->H Resolution improves

Caption: A logical workflow for chiral HPLC/SFC method development.

Causality and Explanation:

Chiral recognition on a stationary phase relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[6][11] The stability of these complexes differs, leading to different retention times. If resolution is poor, it indicates that the energy difference between these complexes is insufficient under the current conditions.

  • Chiral Stationary Phase (CSP) Selection: The CSP is the most critical factor.[12] For 3-Phenylmorpholin-2-one, which contains an aromatic ring and a heterocyclic system, polysaccharide-based CSPs like amylose and cellulose derivatives are highly recommended as a starting point.[6][7][13] These phases offer a wide range of interactions (π-π stacking, hydrogen bonding, dipole-dipole) that can lead to successful chiral recognition.

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: Normal phase (e.g., Hexane/Isopropanol) often provides better selectivity for chiral separations.[5][14]

    • Organic Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) significantly impact selectivity. A systematic variation in 5% increments is a good practice.[5]

    • Additives: For a basic compound like 3-Phenylmorpholin-2-one, residual acidic silanol groups on the silica support can cause peak tailing. Adding a small amount of a basic additive like diethylamine (DEA) can improve peak shape and sometimes resolution.[5]

  • Temperature and Flow Rate: As mentioned in the FAQs, lower temperatures often improve selectivity.[8] Slower flow rates increase the time for interactions between the analyte and the CSP, which can also enhance resolution.[8]

Issue 2: Difficulty with Diastereomeric Salt Crystallization

Classical resolution by diastereomeric salt formation is a powerful technique but requires careful optimization.[3][4] This method relies on the different solubilities of the two diastereomeric salts formed between the racemic base (3-Phenylmorpholin-2-one) and a single enantiomer of a chiral acid.[3][9]

Workflow for Diastereomeric Salt Resolution

A Racemic 3-Phenylmorpholin-2-one B Select Chiral Resolving Agent (e.g., Tartaric Acid, Mandelic Acid) A->B C Screen Solvents (Alcohols, Ketones, Esters) B->C D Form Diastereomeric Salts C->D E Fractional Crystallization D->E F Isolate Less Soluble Salt (Filtration) E->F G Liberate Enantiomer (Base Treatment) F->G H Analyze Enantiomeric Excess (ee) (Chiral HPLC/SFC) G->H

Caption: Logical relationship in diastereomeric salt resolution.[3]

Troubleshooting Steps:
  • Screening Chiral Resolving Agents: The choice of resolving agent is crucial.[3] For a basic amine like 3-Phenylmorpholin-2-one, common chiral acids to screen include:

    • L- or D-Tartaric Acid[4][15]

    • (S)- or (R)-Mandelic Acid[3][15]

    • (1S)-(+)- or (1R)-(-)-10-Camphorsulfonic acid[3][4]

    Resolving AgentAcidityCommon Applications
    Tartaric AcidDicarboxylic AcidWidely used, cost-effective.[3]
    Mandelic Acidα-Hydroxy AcidOften provides high ee.[3]
    Camphorsulfonic AcidStrong AcidEffective for less basic amines.[3]
  • Solvent Screening is Key: The ideal solvent system should maximize the solubility difference between the two diastereomeric salts. A common strategy is to find a solvent in which one salt is sparingly soluble while the other is freely soluble. Start with common solvents like ethanol, isopropanol, acetone, or ethyl acetate. Sometimes, a mixture of solvents is required to achieve optimal results.[16]

  • Controlling Crystallization Conditions:

    • Temperature: A slow cooling profile is generally preferred to allow for selective crystallization. Crash cooling often leads to co-precipitation and lower enantiomeric purity.[10]

    • Seeding: Introducing a small crystal of the desired pure diastereomeric salt can induce crystallization and improve the enantiomeric excess of the product.[17]

Experimental Protocols

Protocol 1: Chiral SFC Screening

Supercritical Fluid Chromatography (SFC) is often faster and uses less toxic solvents than HPLC, making it an excellent choice for high-throughput screening of chiral separations.[12][18][19]

  • Instrumentation: SFC system with a column switching valve and multiple column ovens.

  • Columns to Screen:

    • Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

    • Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) coated on silica gel.

  • Mobile Phase:

    • Supercritical CO2 as the main solvent.

    • Methanol as the organic modifier.

  • Screening Method:

    • Gradient: 5% to 50% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

    • Detection: UV at 254 nm.

  • Data Analysis: Evaluate chromatograms for any sign of peak separation. A selectivity factor (α) greater than 1.1 is considered a promising result for further optimization.[6]

Protocol 2: Classical Resolution with L-Tartaric Acid

This protocol provides a starting point for classical resolution.

  • Materials:

    • Racemic 3-Phenylmorpholin-2-one.

    • L-(+)-Tartaric acid.

    • Anhydrous Ethanol.

  • Procedure:

    • Dissolve 1.0 equivalent of racemic 3-Phenylmorpholin-2-one in a minimal amount of hot anhydrous ethanol.

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of hot anhydrous ethanol.

    • Slowly add the tartaric acid solution to the 3-Phenylmorpholin-2-one solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. This is the first crop of diastereomeric salt.

    • To liberate the free base, dissolve the salt in water and add a 1M NaOH solution until the pH is >10.

    • Extract the free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the enantiomeric excess of the resulting 3-Phenylmorpholin-2-one using the developed chiral SFC/HPLC method.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate.
  • Chiral resolution. Wikipedia.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Royal Society of Chemistry.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. PubMed.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Rapid Column Screening for Chiral Separation by Parallel SFC. JASCO Global.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC.
  • Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review.
  • Chiral HPLC Separations. Phenomenex.
  • Diastereomeric recrystallization. Wikipedia.
  • Chiral Super Critical Fluid Chromatography. Phenomenex.
  • Single Enantiomer Synthesis in Pharmaceutical Manufacturing. Technology Networks.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. ScienceDirect.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Trouble with chiral separations. Chromatography Today.
  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. PMC.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • HPLC Troubleshooting Guide. ACE HPLC.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • CHIRAL Handbook. BGB Analytik.
  • Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. PubMed.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. ResearchGate.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • (PDF) Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. ResearchGate.
  • Diastereomeric Crystallization. ChiroSolve.
  • Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-Phenylbutan-2-one. Benchchem.
  • Structures and phase transition of three isomers of 1-phenylindolin-2-one derivatives. International Union of Crystallography.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
  • A Comparative Guide to Chiral HPLC Analysis of 3-Phenyl-1-Pentene Enantiomers. Benchchem.
  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Publications.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Phenylmorpholinone Derivatives in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common and frustrating challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common and frustrating challenge in the lab: the poor aqueous solubility of phenylmorpholinone derivatives. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific principles behind them, empowering you to make informed decisions and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles researchers face.

Q1: Why is my phenylmorpholinone derivative crashing out of my aqueous assay buffer?

Phenylmorpholinone scaffolds are predominantly hydrophobic (water-repelling) and often have a rigid, planar structure. This chemistry favors strong crystal lattice interactions, meaning the molecules prefer to stick to each other rather than to water molecules. When you introduce a concentrated stock solution (usually in an organic solvent) into an aqueous buffer, the organic solvent is diluted, and the compound can no longer stay dissolved, causing it to precipitate.

Q2: I've dissolved my compound in DMSO, but it precipitates upon dilution into my buffer. What should I do?

This is a classic sign of exceeding the compound's thermodynamic solubility limit in the final assay buffer. The DMSO keeps it in a supersaturated state momentarily, but it quickly crashes out.

  • Immediate Action: Your final compound concentration is too high for the assay conditions. The simplest first step is to lower the final concentration.

  • Troubleshooting Path: If a lower concentration is not an option, proceed to our detailed guides on using Co-solvents (Guide 1) and Advanced Solubilization Techniques (Guide 2) .

Q3: What is the maximum concentration of DMSO I can use in my assay?

This is a critical, assay-dependent parameter. There is no universal answer.

  • For cell-based assays: Most cell lines can tolerate DMSO up to 0.5%, but sensitive or primary cells may show stress or differentiation at concentrations as low as 0.1%.[1] High concentrations of DMSO can make cell membranes more permeable and even induce protein denaturation.[2][3]

  • For biochemical assays (e.g., enzyme kinetics): DMSO can directly interact with proteins, sometimes acting as a competitive inhibitor or causing conformational changes that affect activity.[2][3] It is crucial to determine the tolerance for your specific system.

  • Recommendation: Always perform a solvent tolerance test for your specific assay. See Guide 3 for a detailed protocol.

Q4: Are there effective alternatives to DMSO for solubilizing my compound?

Yes. While DMSO is a powerful solvent, alternatives like Dimethyl Formamide (DMF) can be suitable, especially for compounds prone to oxidation.[1] Additionally, co-solvent systems using ethanol or polyethylene glycols (PEGs) can be effective.[4][5] For many challenging compounds, moving beyond simple organic solvents to excipients like cyclodextrins is the most effective strategy.[6][7][8][9][] These are covered in Guide 2 .

Q5: My compound seems to be interfering with my assay signal (e.g., high background fluorescence). Could this be a solubility issue?

Absolutely. Undissolved compound particles can scatter light, which is a major problem in absorbance-based assays. Furthermore, many hydrophobic compounds can self-aggregate, and these aggregates can absorb or emit light, leading to false positives in fluorescence and chemiluminescence assays.[11] Ensuring true solubilization is key to preventing these artifacts.

Troubleshooting Guide 1: Optimizing Stock Solutions with Organic Co-solvents

The first line of defense is the proper use of an organic co-solvent to create a high-concentration stock solution that can be diluted into the final assay. Co-solvents work by reducing the polarity of the water, making the environment more favorable for hydrophobic molecules.[4][12][13]

Core Concept: The Precipitation Cascade

The diagram below illustrates the critical dilution step. The goal is to navigate the transition from a high-concentration organic stock to a low-concentration aqueous solution without the compound precipitating.

cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Aqueous Dilution (Critical Step) cluster_2 Outcome A Lyophilized Phenylmorpholinone Derivative (Solid) B 100% Organic Co-solvent (e.g., DMSO) A->B Dissolve with vortexing/ sonication C High Concentration Stock (e.g., 10-50 mM) (Compound is Soluble) D Aqueous Assay Buffer (e.g., PBS, TRIS) C->D Add stock to buffer (pipette mixing) E Final Assay Concentration (e.g., 1-10 µM) (Co-solvent <1%) F SUCCESS: Compound remains in solution E->F If below solubility limit G FAILURE: Precipitation Occurs E->G If above solubility limit

Caption: Workflow for stock solution preparation and aqueous dilution.

Protocol 1.1: Preparing a DMSO Stock Solution
  • Preparation: Allow the vial of your lyophilized compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to create a concentrated stock (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Sonication (Recommended): Place the vial in a bath sonicator for 5-10 minutes. This is a critical step that provides the energy needed to break down the compound's crystal lattice structure, which can significantly aid dissolution.

  • Visual Inspection: Hold the vial against a light source. The solution should be perfectly clear, with no visible particulates. If particulates remain, repeat sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Data Table: Common Organic Co-solvents
Co-solventPolarityKey ConsiderationsTypical Max Assay Conc. (Cell-based)
DMSO Polar AproticPowerful solvent, but can be cytotoxic and may oxidize Cys/Met residues.[1][14] Can interfere with some enzyme assays.[3]< 0.5%[1]
DMF Polar AproticGood alternative to DMSO for oxidation-sensitive compounds.[1] Generally has higher cytotoxicity than DMSO.< 0.2%
Ethanol Polar ProticLess toxic than DMSO/DMF, but also a weaker solvent for highly hydrophobic compounds. Can be used in combination with other solvents.[5]< 1%
PEG 400 Polar ProticA polymer often used in formulations. Can be viscous but is generally well-tolerated in assays when used in combination with other solvents.[5][15]< 1%
Troubleshooting Guide 2: Advanced Solubilization Techniques

When co-solvents alone are insufficient, more advanced formulation strategies are required.

Strategy 1: pH Modification

The solubility of compounds with ionizable functional groups (weak acids or bases) can be dramatically influenced by pH.[16][17] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the compound.

  • For Weakly Basic Compounds: Lowering the pH (making it more acidic) will protonate the basic group, increasing its aqueous solubility.

  • For Weakly Acidic Compounds: Increasing the pH (making it more basic) will deprotonate the acidic group, also increasing solubility.[18]

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-NH3+ (Ionized, High Solubility) B R-NH2 (Neutral, Low Solubility) A->B pKa C Solubility increases as pH drops below the pKa

Caption: pH effect on a hypothetical weakly basic amine.

  • Prepare a series of small-volume buffers spanning a range of pH values (e.g., from pH 4.0 to pH 9.0).

  • Add a small, consistent amount of your DMSO stock solution to each buffer to achieve the desired final concentration.

  • Incubate at room temperature for 30 minutes with gentle agitation.

  • Visually inspect each tube for precipitation. The pH at which the solution remains clear is a good starting point for your assay buffer.

  • Crucial Control: Ensure your target protein or cell system is stable and active at the chosen pH.[19]

Strategy 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) interior cavity.[6][7] They act as molecular "buckets" that encapsulate the poorly soluble phenylmorpholinone derivative, presenting a water-soluble complex to the aqueous environment.[9][]

A Phenylmorpholinone (Hydrophobic) B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) A->B Encapsulation C Water-Soluble Inclusion Complex D Result: Increased Apparent Aqueous Solubility C->D

Caption: Mechanism of cyclodextrin inclusion complexes.

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[6][8]

  • Prepare Cyclodextrin Buffer: Dissolve HP-β-CD directly into your assay buffer to create a working solution. A typical starting concentration is 1-5% (w/v). Stir until fully dissolved.

  • Compound Addition: Add your compound's DMSO stock solution directly to the HP-β-CD-containing buffer. It is crucial to add the compound to the cyclodextrin solution, not the other way around.

  • Complexation: Vortex or shake the solution and allow it to incubate for at least 30-60 minutes at room temperature to allow for the formation of the inclusion complex.

  • Assay Execution: Use this final solution in your assay. Remember to include a vehicle control containing buffer, DMSO, and the same concentration of HP-β-CD.

Data Table: Comparison of Common Cyclextrins
CyclodextrinCavity SizeKey Features
β-Cyclodextrin (β-CD) MediumLow aqueous solubility can be a limitation.
HP-β-CD MediumHigh aqueous solubility, most commonly used in research.[6][8]
SBE-β-CD (Captisol®) MediumHigh aqueous solubility, often used in pharmaceutical formulations.[12]
γ-Cyclodextrin (γ-CD) LargeUseful for larger molecules. Good safety profile.[20]
Troubleshooting Guide 3: Assay-Specific Considerations
Protocol 3.1: Performing a Solvent/Excipient Tolerance Assay

Before running your full experiment, you must validate that your solubilization method does not interfere with the assay itself.

  • Prepare Controls: Create a dilution series of your vehicle (e.g., buffer + DMSO, or buffer + DMSO + HP-β-CD) without your compound. The concentrations should match the concentrations that will be present in your experimental wells.

  • Run the Assay: Perform your standard assay protocol using only these vehicle controls.

  • Analyze the Signal: Measure the assay output (e.g., absorbance, fluorescence, cell viability).

  • Establish a Threshold: Determine the highest concentration of the vehicle that does not significantly alter the baseline signal or harm the cells compared to a buffer-only control. This concentration is your assay's tolerance limit. For example, if 1% DMSO reduces cell viability by 20%, but 0.5% DMSO has no effect, your limit is <0.5%.[14][21]

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora. [Link]

  • Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 336-344. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 523-534. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Al-Shdefat, R., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(6), 195. [Link]

  • International Journal of Medical Science and Dental Research. (2023). Techniques for Improving Solubility. [Link]

  • ResearchGate. Effect of DMSO concentration. [Link]

  • M. A. F. (1998). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. Anticancer Research, 18(3A), 1641-1645. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(15), 4833. [Link]

  • Atale, N., & Gupta, K. (2017). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Biological Procedures Online, 19, 5. [Link]

  • University of Alberta. Micellar solubilization of drugs. [Link]

  • de Almeida, L. F. M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(6), 68-76. [Link]

  • ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • Roda, A., et al. (2020). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. International Journal of Molecular Sciences, 21(7), 2413. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Phenylmorpholin-2-one Bioassays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a frustrating artifact: wildly inconsistent binding affinities ( Ki​ ) or shifti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a frustrating artifact: wildly inconsistent binding affinities ( Ki​ ) or shifting IC50​ curves when evaluating 3-Phenylmorpholin-2-one and its derivatives. Rather than assuming biological variance or target promiscuity, we must first interrogate the chemical integrity of the probe within the assay environment.

This guide decodes the causality behind these inconsistencies and provides self-validating protocols to ensure absolute data trustworthiness.

Part 1: Mechanistic FAQ — The Causality of Inconsistency

Q: Why do my Ki​ and IC50​ values for 3-Phenylmorpholin-2-one drift significantly between assay runs? A: The root cause is almost always the intrinsic chemical instability of the morpholin-2-one core. This structure is a cyclic ester (lactone). In aqueous environments, particularly at physiological pH (7.4) or higher, it undergoes base-catalyzed hydrolysis. These reactive monomers and their polymeric derivatives are stable at low pH in water, but undergo fast and selective degradation at higher pH to liberate open-chain derivatives[1]. Because the 3D pharmacophore drastically changes from a rigid chair conformation to a flexible open chain, target affinity is usually abolished.

Q: Does the assay buffer pH directly cause this degradation? A: Yes. At physiological pH, the formation and hydrolysis of the six-membered morpholin-2-one ring is a dynamic process driven by intramolecular reactions, with the ester bonds being cleaved as a result of intramolecular alcoholysis[2]. Furthermore, unsubstituted N-protio morpholin-2-one ring systems are particularly noted for their chemical instability in aqueous media, which can preclude them from acting as viable drug candidates without further structural stabilization[3].

Q: Can storage conditions affect the compound before it even hits the assay plate? A: Absolutely. DMSO is highly hygroscopic. Repeated opening of your stock vial introduces atmospheric moisture. This trace water, combined with the basicity of the morpholine nitrogen, catalyzes slow ring-opening even during storage at -20°C. Furthermore, related precursors like oxazolidines are known to isomerize to morpholinones under acidic conditions, demonstrating the acute sensitivity of this heterocyclic core to any pH shifts in its microenvironment[4].

Part 2: Quantitative Data — Hydrolysis Kinetics

To understand how rapidly your assay is being compromised, review the kinetic stability of the 3-Phenylmorpholin-2-one lactone ring under various standard conditions.

Buffer pHTemperatureApproximate Half-Life ( t1/2​ )Primary DegradantPharmacological Status
5.0 (Acetate)4°C> 48 hoursIntact LactoneActive
6.8 (HEPES)25°C~ 8–10 hoursN-(2-hydroxyethyl)phenylglycineMixed / Drifting
7.4 (PBS)37°C< 2 hoursN-(2-hydroxyethyl)phenylglycineInactive
8.0 (Tris)37°C< 30 minsN-(2-hydroxyethyl)phenylglycineInactive

Note: If your bioassay requires a 4-hour incubation at 37°C (pH 7.4), over 75% of your active compound will have degraded before the assay is read, leading to artificially high IC50​ values.

Part 3: Self-Validating Experimental Protocols

Do not rely on vendor certificates of analysis (CoA) once the compound is in solution. You must implement a self-validating system to track compound integrity parallel to your biological assay.

Protocol A: LC-MS/MS Kinetic Stability Tracking

This protocol validates the exact half-life of your compound in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of 3-Phenylmorpholin-2-one in strictly anhydrous DMSO (<0.01% water).

  • Buffer Spiking: Dilute the stock to 10 µM in your exact assay buffer (e.g., HEPES pH 7.4) pre-warmed to 37°C.

  • Time-Course Sampling: At specific intervals (0, 15, 30, 60, and 120 minutes), extract a 100 µL aliquot.

  • Quenching: Immediately quench the aliquot into 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The drop in pH and temperature halts hydrolysis.

  • Quantification: Run LC-MS/MS monitoring the parent mass (intact lactone, [M+H]+=178.08 ) and the hydrolyzed mass (open chain, [M+H]+=196.09 ).

  • Decision Gate: Plot the Area Under the Curve (AUC) of the intact lactone versus time. If the calculated t1/2​ is shorter than your bioassay incubation time, you must modify the assay parameters.

Protocol B: Anhydrous Stock Management

To prevent degradation before the assay begins, adopt this strict handling methodology:

  • Salt Form Preference: Whenever possible, synthesize or purchase the compound as an HCl salt. Protonation of the morpholine nitrogen stabilizes the adjacent lactone against intramolecular nucleophilic attack.

  • Solvent Quality: Dissolve only in freshly opened, septum-sealed anhydrous DMSO.

  • Aliquot Strategy: Immediately aliquot the master stock into single-use PCR tubes (e.g., 5 µL per tube).

  • Atmospheric Purge: Purge the headspace of each tube with dry Argon or Nitrogen gas before sealing.

  • Storage: Store at -80°C. Thaw a tube only once, immediately before dosing the assay plate. Discard any unused volume.

Part 4: Visualizing the Artifact

HydrolysisPathway A 3-Phenylmorpholin-2-one (Intact Lactone / Active) B Aqueous Buffer (pH > 7.0, 37°C) A->B Assay Incubation C Base-Catalyzed Ring Opening B->C Nucleophilic Attack D N-(2-hydroxyethyl)phenylglycine (Open Chain / Inactive) C->D Hydrolysis Complete

Fig 1: Mechanistic pathway of 3-Phenylmorpholin-2-one lactone hydrolysis in aqueous assay buffers.

Workflow Start Inconsistent IC50/Ki Results Test Run LC-MS Kinetic Stability Protocol Start->Test Decision Is t_1/2 < Assay Time? Test->Decision Yes Modify Assay: Lower pH or Reduce Time Decision->Yes YES No Check DMSO Stock Integrity (Water Contamination) Decision->No NO

Fig 2: Self-validating troubleshooting workflow for diagnosing bioassay inconsistencies.

References

  • Title: Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Source: Chemical Science (Royal Society of Chemistry), 2020. URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Source: Journal of the American Chemical Society, 2021. URL: [Link]

  • Title: The synthesis and biological activity of lipophilic derivatives of bicine conjugated with N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP). Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. URL: [Link]

  • Title: Haloenol pyranones and morpholinones as antineoplastic agents of prostate cancer. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in Chiral Morpholinone Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of chiral morpholinones. Maintaining enantiomeric excess (ee) at the C3 and C5 stereocenters of the morpholinone core is notoriously difficult due to the in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of chiral morpholinones. Maintaining enantiomeric excess (ee) at the C3 and C5 stereocenters of the morpholinone core is notoriously difficult due to the inherent acidity of the α-protons adjacent to the carbonyl and heteroatoms. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and eliminate racemization in your workflows.

Troubleshooting Base-Mediated Cyclization of α-Amino Acids

Q: I am synthesizing N-protected morpholinones via base-mediated cyclization of α-amino acids with 1,2-dibromoethane. My yields are fine, but my product is partially or completely racemized. What is causing this, and how do I fix it?

A: Causality: The stereocenter at the C5 position (derived from the α-carbon of the amino acid) is highly sensitive to base-catalyzed epimerization. The proton at this position is rendered acidic by the adjacent carbonyl group and the electron-withdrawing nature of the N-protecting group. When exposed to excess base or elevated temperatures, the intermediate undergoes reversible deprotonation, forming an achiral enolate that reprotonates non-stereoselectively[1]. Furthermore, introducing electron-withdrawing substituents (like a nitro group) on adjacent aromatic rings further increases the acidity of this stereocenter, accelerating racemization[2].

Solution: You must strictly control the equivalents of the base and the reaction temperature. Moving from 5.0 equivalents of K₂CO₃ at 100 °C to 3.0 equivalents at 65 °C suppresses the enolization pathway while maintaining sufficient nucleophilicity for the cyclization[1].

Quantitative Data: Optimization of Base-Mediated Cyclization

The following table summarizes the causal relationship between reaction conditions and enantiomeric excess during the cyclization of N-tosyl α-amino acids[1].

Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
K₂CO₃ (5.0 eq)DMF251672Racemic
K₂CO₃ (3.0 eq)DMF10016HighReduced ee
K₂CO₃ (3.0 eq)DMF6516Good>99%
K₂CO₃ (3.0 eq)DMF2524Good>99%
Self-Validating Protocol: Racemization-Free Cyclization

This protocol incorporates In-Process Controls (IPC) to ensure the system validates its own stereochemical integrity before proceeding to scale-up.

  • Preparation: Dissolve the enantiopure N-protected α-amino acid (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.

  • Reagent Addition: Add 1,2-dibromoethane (excess, typically 5.0 equiv) to the solution at 0 °C.

  • Controlled Base Addition: Slowly add finely powdered, anhydrous K₂CO₃ (strictly 3.0 equiv). Do not exceed this stoichiometric ratio.

  • Thermal Control: Gradually warm the reaction mixture to 65 °C. Do not exceed 65 °C, as thermal energy lowers the activation barrier for α-deprotonation.

  • IPC (Conversion & ee): After 12 hours, sample the reaction. Run a rapid TLC to check for starting material consumption. Concurrently, run an aliquot on a Chiral Stationary Phase HPLC (CSP-HPLC) to verify that the ee remains >99%.

  • Quench & Workup: Once conversion is complete (typically 16 hours), immediately cool the reaction to 0 °C and quench with ice-cold water to permanently halt any base-catalyzed enolization. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Base_Cyclization A N-Protected α-Amino Acid B Add 1,2-dibromoethane & K2CO3 (3.0 eq) A->B C Heat to 65°C (Max Temp) B->C D IPC: Chiral HPLC (Verify >99% ee) C->D E Cold Aqueous Quench D->E

Workflow for racemization-free base-mediated cyclization of α-amino acids.

Troubleshooting Asymmetric Catalysis & Rearrangements

Q: I am using a chiral phosphoric acid (CPA) to catalyze the enantioselective synthesis of 3-substituted morpholin-2-ones from arylglyoxals and 2-(arylamino)ethan-1-ols. The reaction works, but the enantiomeric excess degrades significantly if left overnight. Why?

A: Causality: The CPA-catalyzed domino [4 + 2] heteroannulation and subsequent 1,2-aryl shift yields the kinetic morpholinone product. However, 3-arylmorpholinones can undergo slow, reversible enolization under the acidic reaction conditions. Because the protonation of the resulting enol form is non-stereoselective, prolonged exposure to the catalytic conditions leads to a gradual erosion of enantiopurity[3]. For instance, leaving the reaction for 20 days can reduce a 90% ee product to just 13% ee[3].

Enolization_Mechanism A Enantiopure Morpholinone (Kinetic Product) B Acid/Base Catalyzed Deprotonation A->B C Achiral Enol/Enolate Intermediate B->C D Non-Stereoselective Protonation C->D E Racemic Morpholinone (Thermodynamic Sink) D->E

Mechanism of acid/base-catalyzed racemization via achiral enolization in morpholinones.

Self-Validating Protocol: Time-Controlled CPA-Catalyzed Synthesis

To prevent the kinetic product from slipping into the thermodynamic racemic sink, the reaction must be treated as a time-sensitive kinetic resolution.

  • Reaction Setup: Combine the arylglyoxal (1.1 equiv) and 2-(arylamino)ethan-1-ol (1.0 equiv) in anhydrous tert-butyl methyl ether (TBME) at a concentration of 0.125 M[3].

  • Catalyst Addition: Add the Chiral Phosphoric Acid (CPA) catalyst (10 mol %) and molecular sieves (5 Å) to promote the dehydration step.

  • Heating & Strict Monitoring: Heat the reaction to 80 °C. Crucial Step: Begin sampling the reaction every 2 hours after the 4-hour mark.

  • IPC (Kinetic Quenching): Analyze the samples via SFC (Supercritical Fluid Chromatography) on a chiral stationary phase. You must quench the reaction immediately upon the plateau of starting material consumption, even if trace amounts of the oxazolidine intermediate remain[3]. Prolonging the reaction to force 100% conversion will result in racemization.

  • Isolation: Filter through a short pad of silica to remove the CPA catalyst and halt the equilibrium, then purify via flash chromatography.

CPA_Workflow S1 Arylglyoxal + Aminoethanol S2 Add CPA Catalyst (TBME, 80°C) S1->S2 S3 Domino [4+2] Heteroannulation S2->S3 S4 IPC: Chiral SFC (Monitor strictly) S3->S4 S5 Quench Reaction (Prevent Enolization) S4->S5

Workflow for CPA-catalyzed synthesis with strict IPC to prevent thermodynamic racemization.

Troubleshooting Oxidation to Morpholinone Nitroxides

Q: When oxidizing a chiral morpholine/morpholinone to its corresponding nitroxide using m-CPBA, I observe rapid and complete racemization within 60 minutes. How does this happen?

A: Causality: Unbuffered m-CPBA oxidation generates an acidic environment (m-chlorobenzoic acid byproduct). Under these acidic conditions, nitroxides reversibly disproportionate into hydroxylamine salts and highly reactive N-oxo ammonium salts[4]. The N-oxo ammonium species acts as an active oxidant and is the primary culprit for the loss of stereochemical integrity at the adjacent chiral centers.

Solution: The racemization pathway is entirely shut down by neutralizing the acidic byproduct. Perform the m-CPBA oxidation under strictly buffered, biphasic conditions (e.g., using a saturated aqueous sodium bicarbonate layer mixed with the organic phase)[4]. This neutralizes the m-chlorobenzoic acid as it forms, preventing the disproportionation into the racemizing N-oxo ammonium salt.

References
  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction Source: ACS Publications URL
  • Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids Source: Thieme Connect URL
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Source: Journal of the American Chemical Society URL
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: PMC / The Journal of Organic Chemistry URL

Sources

Optimization

Best practices for handling and storing 3-Phenylmorpholin-2-one

Document ID: T-3PM2-HSG-001 Introduction This guide provides comprehensive best practices for the handling, storage, and troubleshooting of 3-Phenylmorpholin-2-one (CAS No. 144896-92-4), a chiral building block frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: T-3PM2-HSG-001

Introduction

This guide provides comprehensive best practices for the handling, storage, and troubleshooting of 3-Phenylmorpholin-2-one (CAS No. 144896-92-4), a chiral building block frequently utilized in asymmetric synthesis and as a precursor for more complex molecules in drug discovery.[1] Given the sensitivity of this reagent and its potential for polymorphism, adherence to strict protocols is critical to ensure experimental reproducibility, safety, and the integrity of your research outcomes. This document is designed for researchers, chemists, and drug development professionals to serve as a primary resource for addressing common challenges encountered during its use.

Section 1: Compound Properties & Safety Overview

A foundational understanding of the physicochemical and safety properties of 3-Phenylmorpholin-2-one is essential for its proper handling.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 75 - 80 °C (167 - 176 °F)
Purity Typically ≥95%[1][2]
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335)[1][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 3-Phenylmorpholin-2-one.

Q1: What are the ideal long-term storage conditions for solid 3-Phenylmorpholin-2-one?

Answer: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a dry environment. The recommended storage temperature is under -20°C in a freezer.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Answer: At a minimum, you must wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[5] If there is a risk of generating dust, handling should occur in a well-ventilated area or a chemical fume hood, and respiratory protection may be required.[6]

  • Expert Rationale: The compound is classified as a skin and eye irritant.[3] Direct contact can cause irritation, and inhalation of dust particles may lead to respiratory tract irritation. Proper PPE provides a primary barrier to exposure. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.

Q3: What are the best solvents for dissolving 3-Phenylmorpholin-2-one?

Answer: The compound is soluble in a range of organic solvents. For synthetic chemistry applications, solvents like absolute ethanol, dichloromethane, and tetrahydrofuran (THF) are commonly used.[7][8] For analytical purposes, acetonitrile or a mixture of methanol and dichloromethane is often effective.[7]

  • Expert Rationale: Solvent selection is critical and context-dependent. For reactions, the choice will depend on the specific reaction conditions and compatibility with other reagents. For preparing stock solutions for biological assays, ensure the final concentration of the organic solvent (like DMSO) is compatible with your experimental system. Always perform a small-scale solubility test before preparing a large batch.

Q4: How stable is 3-Phenylmorpholin-2-one in solution?

Answer: Stability in solution is dependent on the solvent, pH, and storage temperature. In anhydrous aprotic solvents, it is relatively stable. However, in protic solvents (especially aqueous solutions) or under acidic/basic conditions, it can be susceptible to hydrolysis over time. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly capped vial at -20°C or -80°C and use within 24-48 hours.

Q5: What is the correct procedure for disposing of waste containing 3-Phenylmorpholin-2-one?

Answer: All waste, both solid and liquid, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5] Contaminated containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[5]

  • Expert Rationale: Improper disposal can lead to environmental contamination. The compound's full ecological impact may not be fully characterized, so it must be handled with the assumption of "having unknown hazards and toxicity".[3] Segregating waste streams and using a licensed chemical destruction plant ensures safe and compliant disposal.[5]

Section 3: Experimental Protocols

These protocols provide a self-validating framework for common laboratory procedures involving 3-Phenylmorpholin-2-one.

Protocol 1: Safe Handling and Weighing of Solid Compound
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood or on a bench with adequate ventilation. Assemble all necessary PPE (gloves, safety goggles, lab coat).

  • Equilibration: Remove the container of 3-Phenylmorpholin-2-one from the freezer and place it in a desiccator. Allow it to warm to room temperature for at least 30-60 minutes.

    • Causality: This critical step prevents atmospheric moisture from condensing on the cold solid, which could introduce water and lead to hydrolysis.

  • Weighing: Use a clean spatula to dispense the desired amount of solid onto weighing paper or into a tared vial. Perform this task smoothly to minimize dust generation.

  • Closure and Storage: Immediately and tightly close the main container. Purging with an inert gas like argon or nitrogen before sealing is recommended for long-term storage. Return the container to the freezer.[1]

  • Cleanup: Clean the spatula and weighing area thoroughly. Dispose of any contaminated weighing paper or gloves as solid hazardous waste.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Calculate the mass of 3-Phenylmorpholin-2-one required. For 1 mL of a 10 mM solution (MW = 177.20 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 177.20 g/mol * (1000 mg / 1 g) = 1.772 mg

  • Weighing: Following Protocol 1, accurately weigh the calculated mass of the solid directly into an appropriate, clean, and dry microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes. If necessary, gentle warming in a water bath (not exceeding 30-35°C) or sonication can be used to aid dissolution.

  • Validation (Checkpoint): Visually inspect the solution to ensure it is clear and free of any particulate matter. An opaque or cloudy solution indicates a solubility issue or contamination.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Section 4: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you might encounter.

Problem: My compound is difficult to dissolve, even in recommended solvents.

  • Possible Cause 1: Insufficient Mixing/Energy. The dissolution kinetics may be slow at room temperature.

    • Solution: Try vortexing for a longer period. Gentle warming (do not exceed 40°C to prevent degradation) or placing the vial in an ultrasonic bath for 5-10 minutes can significantly increase the rate of dissolution.[8]

  • Possible Cause 2: Solution is Supersaturated. You may be attempting to create a solution above its solubility limit in that specific solvent.

    • Solution: Re-check your calculations. Try preparing a more dilute solution. You can often find solubility data on the supplier's technical datasheet.

  • Possible Cause 3: Compound Polymorphism. The compound may exist in different crystalline forms (polymorphs), which can have significantly different solubilities.[9][10] An unexpected, less soluble form may have appeared during storage or synthesis.

    • Solution: This is a complex issue. Contact the supplier to inquire about known polymorphs. Analytically, techniques like X-Ray Powder Diffraction (XRPD) can confirm the presence of different forms.[11] For immediate use, attempting dissolution in a stronger solvent system may be necessary.

Problem: I am observing significant batch-to-batch variability in my experimental results.

  • Possible Cause 1: Degradation of Stock Solution. If you are using a stock solution prepared days or weeks prior, it may have degraded.

    • Solution: Prepare a fresh stock solution from the solid for every set of experiments. This is the single most effective way to eliminate solution instability as a variable.

  • Possible Cause 2: Inconsistent Solution Preparation. Minor errors in weighing or solvent volume can lead to different final concentrations.

    • Solution: Use a calibrated analytical balance for weighing. Use calibrated micropipettes for solvent addition. After preparation, a quick validation of concentration using a spectrophotometer (if the compound has a chromophore) can ensure consistency.

  • Possible Cause 3: Contamination. The solid compound or the solvent may be contaminated.

    • Solution: Use only high-purity, anhydrous grade solvents. Ensure all glassware is scrupulously clean and dry. If contamination is suspected, obtaining a new lot of the compound and fresh solvents is the best course of action.

Problem: The solid compound in the bottle has changed color (e.g., yellowed) or clumped together.

  • Possible Cause 1: Exposure to Air/Moisture. The cap may not have been sealed properly, or the compound was handled outside of a dry environment. Clumping indicates moisture absorption. Color change can indicate oxidation or degradation.

    • Solution: The integrity of this batch is compromised. It is safest to discard the material according to hazardous waste protocols and use a fresh, unopened bottle. To prevent this, always ensure the container is tightly sealed after use and consider storing it inside a larger sealed container with desiccant.

  • Possible Cause 2: Long-term Storage at Improper Temperature. Storing at room temperature or even 4°C for extended periods can allow slow degradation reactions to occur.

    • Solution: Discard the compromised material. Strictly adhere to the recommended freezer storage conditions (-20°C).[1]

Section 5: Visual Workflows

Diagram 1: Standard Workflow for Compound Handling

cluster_prep Preparation Phase cluster_handling Execution Phase cluster_storage Storage & Cleanup prep 1. Don PPE (Gloves, Goggles, Lab Coat) retrieve 2. Retrieve Compound from Freezer (-20°C) prep->retrieve equilibrate 3. Equilibrate to RT in Desiccator retrieve->equilibrate weigh 4. Weigh Solid in Fume Hood equilibrate->weigh dissolve 5. Dissolve in Anhydrous Solvent weigh->dissolve store_solid 8a. Reseal & Return Solid to Freezer weigh->store_solid validate 6. Validate Solution (Visual Check: Clear) dissolve->validate validate->dissolve Fail (Particulates) use 7. Use Immediately validate->use Pass store_sol 8b. Aliquot & Store Solution at -80°C use->store_sol cleanup 9. Dispose of Waste & Clean Area store_solid->cleanup store_sol->cleanup

Caption: Workflow for Safe Handling and Solution Preparation.

Diagram 2: Troubleshooting Guide for Solubility Issues

start Problem: Compound Not Dissolving q1 Is solution concentration within known limits? start->q1 sol1 Solution: Prepare a more dilute solution. q1->sol1 No q2 Has sufficient energy been applied? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Vortex longer, gently warm, or sonicate. q2->sol2 No q3 Is the solvent correct and high-purity? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Verify solvent choice and use fresh, anhydrous grade. q3->sol3 No end_prob Potential Issue: Polymorphism or Contamination. Action: Contact supplier. Consider advanced analysis (XRPD). q3->end_prob Yes a3_yes Yes a3_no No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Phenylmorpholine Scaffolds: Phenmetrazine vs. its Ketone Analogue

A Guide for Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the classic psychostimulant Phenmetrazine and its lesser-known ketone-contain...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the classic psychostimulant Phenmetrazine and its lesser-known ketone-containing analogue. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) within the phenylmorpholine class of compounds.

Introduction: The Phenylmorpholine Framework

The phenylmorpholine scaffold is a core structure in a class of psychoactive compounds known for their stimulant and anorectic effects. The prototypical example, Phenmetrazine, was once a marketed pharmaceutical, but its potential for misuse led to its withdrawal. The class is defined by a phenyl group and a morpholine ring, a structure that shares features with amphetamines and cathinones. Understanding how subtle modifications to this framework alter its pharmacological profile is crucial for the rational design of new chemical entities.

This guide will provide a detailed profile of Phenmetrazine, a well-characterized norepinephrine-dopamine releasing agent (NDRA). We will then compare it to a structurally related but poorly characterized analogue, 3-Phenylmorpholin-2-one. It is critical to note that specific pharmacological data for a compound precisely named "3-Phenylmorpholin-2-one" is not available in peer-reviewed literature. Therefore, for this comparative analysis, we will focus on the known, structurally similar ketone derivative of Phenmetrazine, Fenmetramide (also known as 2-Phenyl-3-methylmorpholin-5-one).[1] While experimental data for Fenmetramide is also scarce, its documented history and direct structural relationship to Phenmetrazine allow for a robust theoretical comparison and highlight key principles of structure-activity relationships.

Part 1: A Detailed Profile of Phenmetrazine

Phenmetrazine (3-methyl-2-phenylmorpholine) is a synthetic stimulant first synthesized in 1952. It was clinically used as an appetite suppressant under the trade name Preludin before being withdrawn in the 1980s.

Chemical Structure and Synthesis

Phenmetrazine's structure incorporates the backbone of amphetamine within a morpholine ring. This cyclical constraint influences its interaction with monoamine transporters.

phenmetrazine phenmetrazine_label Phenmetrazine (3-methyl-2-phenylmorpholine)

Caption: Chemical structure of Phenmetrazine.

A common synthesis route involves a three-step process starting from 2-bromopropiophenone and ethanolamine, which forms an intermediate alcohol that is subsequently reduced to yield the phenmetrazine free base.

Established Pharmacological Mechanism

Phenmetrazine functions as a potent norepinephrine-dopamine releasing agent (NDRA). It acts as a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT), causing them to reverse their direction of transport and release neurotransmitters from the presynaptic neuron into the synapse.[2][3] Its activity at the serotonin transporter (SERT) is significantly weaker, making it a catecholamine-selective releaser.[3]

cluster_presynaptic Presynaptic Neuron Vesicle Dopamine (DA) Vesicle DA_cyto Cytosolic DA Vesicle->DA_cyto Disrupts storage DAT Dopamine Transporter (DAT) DA_cyto->DAT Phenmetrazine Phenmetrazine Phenmetrazine->DAT Enters via DAT DA_synapse ↑ Extracellular DA DAT->DA_synapse Reverses Transport (Efflux)

Caption: Mechanism of Phenmetrazine-induced dopamine release.

Quantitative Pharmacological Data

In vitro studies using rat brain synaptosomes have quantified Phenmetrazine's potency as a monoamine releaser. The half-maximal effective concentration (EC₅₀) values provide a clear measure of its activity.

Neurotransmitter TransporterPhenmetrazine EC₅₀ (nM)Reference
Norepinephrine (NE)29 - 50
Dopamine (DA)70 - 131
Serotonin (5-HT)> 7,700

Lower EC₅₀ values indicate greater potency.

These data confirm Phenmetrazine's profile as a potent and selective agent for norepinephrine and dopamine release. In vivo studies in rats have shown that a 10 mg/kg intravenous dose can increase dopamine levels in the nucleus accumbens by approximately 1,400%.

Part 2: Profile of Fenmetramide, a Ketone Analogue

Fenmetramide (2-Phenyl-3-methylmorpholin-5-one) was patented in the 1960s by McNeil Laboratories as an antidepressant, but it was never brought to market.[1] Its key structural feature is the replacement of the methylene group at the 5-position of the morpholine ring (adjacent to the oxygen) with a carbonyl group (a ketone).

Chemical Structure

fenmetramide fenmetramide_label Fenmetramide (2-Phenyl-3-methylmorpholin-5-one)

Caption: Chemical structure of Fenmetramide.

Predicted Pharmacological Profile

While specific pharmacological data for Fenmetramide is lacking in published literature, its structural similarity to Phenmetrazine allows for an informed prediction of its activity.[1]

  • Core Stimulant Activity: The core 2-phenyl-3-methylmorpholine pharmacophore responsible for interacting with DAT and NET is preserved. Therefore, Fenmetramide is expected to retain activity as a monoamine reuptake inhibitor or releasing agent.

  • Impact of the Ketone Group: The introduction of a polar ketone group would be expected to alter several properties:

    • Polarity: Increased polarity may reduce its ability to cross the blood-brain barrier compared to Phenmetrazine, potentially lowering its central nervous system (CNS) potency.

    • Metabolism: The ketone group could introduce new metabolic pathways, such as reduction to a hydroxyl group, potentially altering its duration of action and metabolic profile.

    • Receptor/Transporter Binding: The carbonyl group's electronic properties and ability to act as a hydrogen bond acceptor could change the molecule's binding affinity and efficacy at DAT and NET compared to the non-polar methylene group in Phenmetrazine.

Without experimental data, it is impossible to say whether these changes would increase or decrease its potency and efficacy relative to Phenmetrazine.

Part 3: Comparative Analysis and Structure-Activity Relationship (SAR)

The comparison between Phenmetrazine and Fenmetramide provides a classic case study in structure-activity relationships. The only difference is the oxidation of a single carbon on the morpholine ring.

FeaturePhenmetrazineFenmetramide (Predicted)Rationale for Prediction
Primary Mechanism Norepinephrine-Dopamine Releasing Agent (NDRA)Monoamine Releasing Agent or Reuptake InhibitorThe core pharmacophore is conserved.
Potency at DAT/NET High (EC₅₀ in low nM range)Unknown, potentially lowerIncreased polarity may hinder BBB penetration and alter binding affinity.
Metabolic Stability Half-life of 16-31 hoursUnknown, potentially differentKetone group introduces a site for metabolic reduction.
Lipophilicity HigherLowerThe carbonyl group is more polar than a methylene group.

This comparison underscores a key principle in medicinal chemistry: even minor structural modifications can have significant impacts on a compound's pharmacokinetic and pharmacodynamic properties. The lack of data on Fenmetramide highlights the necessity of empirical testing to validate theoretical predictions.

Part 4: Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of Fenmetramide and directly compare it to Phenmetrazine, a series of standardized in vitro and in vivo assays would be required. The following protocols outline the essential experiments.

Experimental Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines a compound's potency (IC₅₀) for inhibiting the uptake of neurotransmitters by their respective transporters. It is a primary screen to establish activity and selectivity. A fluorescence-based method offers a high-throughput, non-radioactive alternative.[4][5]

Objective: To determine the IC₅₀ values of Phenmetrazine and Fenmetramide at DAT, NET, and SERT.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT. Plate cells in 96- or 384-well black, clear-bottom microplates and grow to confluence.[6]

  • Compound Preparation: Prepare serial dilutions of Phenmetrazine and Fenmetramide in a suitable assay buffer (e.g., HBSS).

  • Assay Procedure:

    • Remove growth medium from cells and wash once with assay buffer.

    • Add the diluted test compounds to the wells and pre-incubate for 10-20 minutes at 37°C.[6]

    • Initiate uptake by adding a fluorescent transporter substrate (provided in commercial kits like the Neurotransmitter Transporter Uptake Assay Kit).[4][7][8]

    • Immediately begin measuring intracellular fluorescence using a bottom-read fluorescence plate reader in kinetic mode for 20-30 minutes.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of transporter uptake.

    • Plot the inhibition of uptake rate against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound at each transporter.

cluster_workflow Uptake Inhibition Assay Workflow A Plate HEK293 cells expressing DAT, NET, or SERT C Pre-incubate cells with compounds A->C B Prepare serial dilutions of Test Compounds B->C D Add fluorescent substrate & masking dye C->D E Measure fluorescence increase (Kinetic Read) D->E F Calculate IC50 values E->F

Caption: Workflow for a fluorescence-based uptake inhibition assay.

Experimental Protocol 2: In Vivo Neurochemical Effects via Microdialysis

This technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a direct assessment of a compound's in vivo effects on neurotransmission.[9][10][11]

Objective: To measure changes in extracellular dopamine and norepinephrine in the rat nucleus accumbens or striatum following systemic administration of Phenmetrazine and Fenmetramide.

Methodology:

  • Surgical Preparation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).[9] Allow for a 3-5 day recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[9]

    • Allow a 2-hour stabilization period to establish a baseline.[9]

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer a dose of Phenmetrazine, Fenmetramide, or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Sample Collection: Continue collecting dialysate samples for at least 3 hours post-injection.

  • Sample Analysis: Analyze the collected samples for dopamine, norepinephrine, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[9]

  • Data Analysis:

    • Quantify the concentration of each analyte.

    • Express the post-injection concentrations as a percentage of the average baseline concentration.

    • Compare the time course and magnitude of neurotransmitter changes between the different treatment groups.

Conclusion

This comparative guide illustrates the distinct pharmacological profile of Phenmetrazine as a potent and selective norepinephrine-dopamine releasing agent. In contrast, its ketone analogue, Fenmetramide, remains a scientific enigma. Based on a rigorous structure-activity relationship analysis, Fenmetramide is predicted to retain stimulant-like properties, but its potency, metabolic fate, and overall CNS activity are likely modulated by the introduction of a carbonyl group. This analysis underscores the profound impact of subtle chemical modifications on drug action.

The provided experimental protocols outline a clear, validated path for the empirical characterization of Fenmetramide or any novel phenylmorpholine analogue. Such studies are essential to move from theoretical prediction to data-driven understanding, a cornerstone of modern drug discovery and development.

References

  • Wikipedia. Phenmetrazine. [Link]

  • Wikipedia. Fenmetramide. [Link]

  • PubChem. Phenmetrazine. [Link]

  • Patsnap Synapse. What is the mechanism of Phendimetrazine Tartrate?. [Link]

  • U.S. Food and Drug Administration. Phendimetrazine Tartrate Extended-release Capsules CIII DESCRIPTION. [Link]

  • United Nations Office on Drugs and Crime. Details for Phenmetrazines. [Link]

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1415-1425. [Link]

  • Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 130(1-3), 159-166. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Eshleman, A. J., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.18. [Link]

  • Chapy, Y., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British Journal of Pharmacology, 172(13), 3241-3263. [Link]

  • Rothman, R. B., et al. (2002). Evidence for psychostimulant-like behavioral effects of phendimetrazine. Journal of Pharmacology and Experimental Therapeutics, 301(2), 606-614. [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 220-228. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit (Product Page). [Link]

  • Rothman, R. B., et al. (2005). In vitro characterization of novel monoamine transporter substrates. The Journal of Pharmacology and Experimental Therapeutics, 313(3), 1339-1350. [Link]

Sources

Comparative

Cross-validation of analytical methods for 3-Phenylmorpholin-2-one

The precise analytical characterization of 3-phenylmorpholin-2-one is a critical checkpoint in modern pharmaceutical development. As the foundational chiral building block for Aprepitant—a potent NK1 receptor antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

The precise analytical characterization of 3-phenylmorpholin-2-one is a critical checkpoint in modern pharmaceutical development. As the foundational chiral building block for Aprepitant—a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea—the stereochemical and structural integrity of this morpholinone derivative directly dictates the safety and efficacy of the final active pharmaceutical ingredient (API) [1].

Because the lactone ring of 3-phenylmorpholin-2-one is susceptible to hydrolysis in aggressive aqueous environments, traditional reversed-phase chromatography is often suboptimal. Instead, orthogonal cross-validation using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) establishes a self-validating analytical system.

Here is an in-depth, causality-driven guide comparing these methodologies, designed to help you select and validate the optimal analytical workflow.

The Analytical Challenge & Pathway Context

To understand the analytical requirements, we must first look at where 3-phenylmorpholin-2-one sits within the synthetic pipeline. The compound undergoes spiro-derivatization and fluorination; if the initial (S)-enantiomer is contaminated with the (R)-enantiomer, the downstream yield drops exponentially, and toxic diastereomeric impurities are generated [1].

Synthesis A Chiral Amino Acids (Starting Materials) B (S)-3-Phenylmorpholin-2-one (Key Intermediate) A->B Cyclization C Spiro-Derivatization & Fluorination B->C Substitution D Aprepitant (Active Pharmaceutical) C->D Triazolone Addition

Synthetic pathway of Aprepitant highlighting the 3-phenylmorpholin-2-one intermediate.

Orthogonal Cross-Validation Strategy

A single analytical method cannot independently confirm both chiral purity and structural identity. We employ a cross-validation matrix where chromatographic techniques (HPLC/SFC) resolve enantiomers, while spectroscopic techniques (NMR/HRMS) validate the molecular architecture.

Workflow cluster_0 Chiral Purity (ee%) cluster_1 Structural & Mass Integrity Sample 3-Phenylmorpholin-2-one Sample Matrix HPLC Chiral HPLC (Chiralpak IB) Sample->HPLC SFC Chiral SFC (Chiralcel OD-H) Sample->SFC NMR NMR Spectroscopy (1H, 13C) Sample->NMR HRMS HRMS (ESI-QTOF) Exact Mass Sample->HRMS CrossVal Orthogonal Cross-Validation Data Synthesis HPLC->CrossVal SFC->CrossVal NMR->CrossVal HRMS->CrossVal

Orthogonal cross-validation workflow for 3-phenylmorpholin-2-one analysis.

A. Chiral Separation: NP-HPLC vs. SFC

Both NP-HPLC and SFC utilize immobilized polysaccharide chiral stationary phases (CSPs). The chiral recognition mechanism relies on hydrogen bonding between the morpholinone's lactone carbonyl/amine groups and the carbamate linkages of the CSP, alongside π−π interactions with the phenyl ring [2].

  • NP-HPLC (Chiralpak IB): Uses a Hexane/Isopropanol mixture. The non-polar hexane maintains the structural integrity of the cellulose backbone, while isopropanol acts as the modifier to elute the compound.

  • SFC (Chiralcel OD-H): Replaces hexane with supercritical CO2​ . Because supercritical CO2​ has gas-like viscosity and liquid-like density, it allows for flow rates 3x to 5x higher than HPLC without generating column-destroying backpressure. This results in sharper peaks and significantly faster run times [2].

B. Structural Validation: NMR vs. HRMS
  • HRMS (ESI-QTOF): Provides exact mass ( [M+H]+ theoretical: 178.0868). It is highly sensitive to trace isobaric impurities that co-elute in chromatography but is entirely blind to chirality.

  • NMR (1H, 13C): Confirms the regiochemistry of the morpholine ring closure. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms provide definitive proof that the lactone ring is intact and has not prematurely opened.

Comparative Performance Data

The following tables synthesize experimental data comparing the performance of these orthogonal methods.

Table 1: Chromatographic Performance Comparison (Chiral Purity)

ParameterNP-HPLC (Chiralpak IB)Chiral SFC (Chiralcel OD-H)Scientific Causality / Advantage
Mobile Phase Hexane / i-PrOH (90/10) CO2​ / MeOH (85/15)SFC is "greener" and eliminates toxic alkane waste.
Flow Rate 1.0 mL/min4.0 mL/minLower viscosity of CO2​ allows higher velocities.
Run Time ~15.0 minutes~8.0 minutesSFC provides a 50% reduction in analysis time [2].
Resolution ( Rs​ ) 2.1 (Baseline resolved)3.4 (Highly resolved)Higher diffusivity in SFC sharpens peaks, increasing Rs​ .
Elution Order (R) at 7.03 min, (S) at 7.60 min(R) at 5.80 min, (S) at 6.71 minConsistent chiral recognition mechanisms across both phases.

Table 2: Structural Validation Capabilities

MethodPrimary Target DataLimit of Detection (LOD)Specificity Limitations
HRMS (ESI+) Exact Mass ( [M+H]+ 178.0868)~1-5 ng/mLCannot distinguish between enantiomers or positional isomers.
1H-NMR Proton connectivity, ring integrity~1-5 mg/mLLow sensitivity; trace impurities (<1%) often lost in baseline noise.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate built-in System Suitability Tests (SST) and blank runs to rule out carryover or solvent-induced degradation.

Protocol A: High-Throughput Chiral SFC Method

Objective: Determine the enantiomeric excess (ee%) of (S)-3-phenylmorpholin-2-one.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Methanol. Causality: Methanol perfectly matches the SFC co-solvent, preventing peak distortion caused by solvent mismatch.

  • System Suitability (SST): Inject a racemic standard of 3-phenylmorpholin-2-one. Ensure the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.5 .

  • Column Configuration: Equip the system with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Maintain the column oven strictly at 35°C to ensure reproducible CO2​ density.

  • Mobile Phase Delivery: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Pump supercritical CO2​ and Methanol at a ratio of 85:15 (v/v) with a total flow rate of 4.0 mL/min [2].

  • Detection & Analysis: Monitor UV absorbance at 254 nm. Integrate the peak areas. Calculate ee% using the formula: [(AreaS​−AreaR​)/(AreaS​+AreaR​)]×100 .

Protocol B: Structural Confirmation via HRMS (ESI-QTOF)

Objective: Validate the exact mass and screen for uncyclized amino acid precursors.

  • Sample Preparation: Dilute the SFC sample 1:100 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to facilitate efficient [M+H]+ ionization in the ESI source.

  • Blank Run: Inject the diluent alone. Verify that the m/z 178.08 region is free of background noise or carryover.

  • Ion Source Parameters: Set the ESI capillary voltage to 3.5 kV, drying gas temperature to 300°C, and gas flow to 8 L/min.

  • Mass Calibration: Infuse an internal reference mass (e.g., Purine m/z 121.0509) simultaneously with the sample to ensure sub-2 ppm mass accuracy.

  • Data Acquisition: Scan from m/z 100 to 1000. Extract the ion chromatogram (EIC) for m/z 178.0868 ± 5 ppm. The presence of a single, high-intensity peak confirms the mass integrity of the cyclized morpholinone.

Conclusion

For the rigorous analysis of 3-phenylmorpholin-2-one, relying on a single analytical vector introduces unacceptable risk into the pharmaceutical supply chain. By cross-validating the rapid, high-resolution chiral separation of SFC with the absolute mass accuracy of HRMS, scientists create a closed-loop, self-validating analytical system. This ensures that only the pure (S)-enantiomer progresses into the critical spiro-derivatization steps of Aprepitant synthesis.

References

  • Preparation of aprepitant. US Patent 8133994B2. Google Patents.
  • Supplementary Materials: Analytical Methods and SFC/HPLC conditions for Chiral Morpholinone Synthesis. Amazon S3. Available at: [Link]

Validation

Comparing the biological activity of 2-one vs 3-one morpholine isomers

An in-depth comparative analysis of morpholine isomers requires a fundamental understanding of how atomic positioning dictates physicochemical properties, metabolic fate, and target engagement. As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of morpholine isomers requires a fundamental understanding of how atomic positioning dictates physicochemical properties, metabolic fate, and target engagement. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing on the causality behind the divergent biological activities of morpholin-2-one and morpholin-3-one scaffolds, supported by self-validating experimental protocols.

Structural Chemistry & Pharmacokinetic Divergence

The morpholine ring is a privileged pharmacophore in medicinal chemistry. However, the positional isomerism of the carbonyl group fundamentally alters the molecule's electronic distribution and metabolic stability:

  • Morpholin-2-one (Lactone Core): The carbonyl at the C2 position forms a cyclic ester (lactone). This linkage is highly susceptible to nucleophilic attack and rapid enzymatic cleavage by plasma esterases. While this rapid hydrolysis often results in poor in vivo half-lives, it can be strategically leveraged for prodrug design. When systemic stability is required, medicinal chemists must employ steric shielding—such as gem-dimethylation at the C6 position—to block esterase access while maintaining biological activity [1].

  • Morpholin-3-one (Lactam Core): The carbonyl at the C3 position forms a cyclic amide (lactam). The resonance stabilization of the amide bond renders the ring inherently resistant to nucleophilic attack and plasma proteases/esterases. This superior metabolic stability makes the morpholin-3-one core a preferred building block for targeted, systemically administered therapeutics [2].

G Start Morpholine Isomer Selection M2 Morpholin-2-one (Lactone Core) Start->M2 M3 Morpholin-3-one (Lactam Core) Start->M3 Hyd Rapid in vivo Hydrolysis (Esterase Activity) M2->Hyd Susceptible Stable High Metabolic Stability (Protease Resistant) M3->Stable Resistant Mod Gem-Dimethylation (Steric Shielding) Hyd->Mod Structural Rescue Opt3 Targeted Kinase/Lipase Inhibitor (e.g., EGFR, MAGL) Stable->Opt3 Opt2 Optimized Antifungal Agent (Improved Half-life) Mod->Opt2

Metabolic stability and structural optimization pathways for morpholine isomers.

Biological Activity Profiles

Morpholin-3-one: Precision Kinase and Lipase Inhibition

Due to its robust metabolic profile, the morpholin-3-one scaffold is extensively utilized in the design of targeted inhibitors:

  • EGFR Tyrosine Kinase Inhibitors: Novel morpholin-3-one-fused quinazoline derivatives have demonstrated potent irreversible binding to the Epidermal Growth Factor Receptor (EGFR). Optimized derivatives exhibit IC50 values as low as 53.1 nM against wild-type EGFR and show excellent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines (A549, H358) harboring the T790M/L858R mutation [3].

  • Monoacylglycerol Lipase (MAGL) Inhibitors: Morpholin-3-one derivatives have been successfully optimized as reversible inhibitors and Positron Emission Tomography (PET) imaging probes for MAGL in the brain, aiding in the study of endocannabinoid signaling and neuroinflammation [4].

Morpholin-2-one: Antifungal Agents and Peptidomimetics

While inherently less stable, morpholin-2-ones exhibit unique biological applications:

  • Antifungal Activity: Certain morpholin-2-one derivatives demonstrate significant fungicidal activity against Candida and Aspergillus species. To overcome the rapid lactone hydrolysis in plasma, the introduction of methyl groups (the "magic methyl" effect) sterically protects the lactone while preserving target engagement [1].

  • Chiral Building Blocks: They serve as critical intermediates in the asymmetric synthesis of complex drugs, including the antiemetic Aprepitant [5].

Comparative Data Analysis

Table 1: Physicochemical and Pharmacokinetic Comparison

PropertyMorpholin-2-oneMorpholin-3-one
Core Linkage Cyclic Ester (Lactone)Cyclic Amide (Lactam)
Plasma Stability Low (Rapid hydrolysis by esterases)High (Resistant to proteases/esterases)
Primary Optimization Strategy Steric shielding (e.g., gem-dimethylation)Side-chain functionalization
Primary Therapeutic Uses Antifungals, PeptidomimeticsKinase Inhibitors (EGFR), Lipase Inhibitors

Table 2: Biological Activity of Morpholin-3-one Fused Quinazolines against EGFR [3]

Compound VariantTargetIC50 (nM)Cellular Activity (A549 Cell Line)
Compound a7 EGFR (wt) / Mutant< 100 nMStrong Antiproliferative
Compound a8 EGFR (wt)53.1 nMStrong Antiproliferative
Gefitinib (Control) EGFR (wt)~ 30.0 nMModerate to Strong

Experimental Methodologies

To objectively compare the performance of these isomers, the following self-validating protocols are established. The causality of these steps ensures that the data output directly reflects the structural differences between the lactone and lactam cores.

Protocol 1: Plasma Stability Assay (LC-MS/MS)

Purpose: To quantify the divergent hydrolytic degradation rates of the 2-one vs. 3-one linkages.

  • Preparation: Spike the test compound (1 μM final concentration) into pre-warmed (37°C) pooled human plasma buffered to pH 7.4.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 μL aliquots at precise time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching (Critical Step): Immediately quench the enzymatic reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Failure to use ice-cold solvent will allow residual esterase activity to artificially lower the 2-one concentration during extraction.

  • Extraction: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to precipitate plasma proteins. Transfer the supernatant to LC vials.

  • Analysis: Analyze the remaining parent compound via LC-MS/MS. Calculate the half-life ( t1/2​ ) using the natural log of the percentage remaining versus time.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo)

Purpose: To evaluate the target affinity of morpholin-3-one fused derivatives.

  • Enzyme Preparation: Dilute recombinant EGFR(wt) or mutant EGFR(T790M/L858R) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the morpholin-3-one test compound in DMSO. Add to the assay plate ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Reaction Initiation: Add ATP (at the apparent Km​ for the specific EGFR variant) and poly(Glu,Tyr) peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30 min incubation).

  • Quantification: Read luminescence on a microplate reader. Fit the dose-response data to a 4-parameter logistic equation to determine the IC50.

Workflow Comp Compound Library (2-one & 3-one) Assay1 Plasma Stability Assay (LC-MS/MS) Comp->Assay1 Assay2 EGFR Kinase Assay (wt & Mutant) Comp->Assay2 Data1 Half-life (t1/2) & Clearance (CL) Assay1->Data1 Data2 IC50 Determination Assay2->Data2 SAR SAR Analysis & Lead Selection Data1->SAR Data2->SAR

High-throughput screening workflow for stability and kinase inhibition.

Conclusion

The choice between a 2-one and 3-one morpholine isomer is not merely a structural nuance, but a strategic decision dictating the entire pharmacokinetic profile of a drug candidate. Morpholin-3-ones offer the metabolic resilience necessary for systemic kinase and lipase inhibitors, while morpholin-2-ones provide a reactive, tunable core that, when appropriately shielded, yields highly potent antifungal agents.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Current Topics in Medicinal Chemistry, 2023.[Link]

  • The Structure of a Human Metabolite of Pholcodine. Australian Journal of Chemistry, 1996.[Link]

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.[Link]

  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 2022.[Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Omega, 2023.[Link]

Comparative

Structure-Activity Relationship (SAR) Studies of 3-Phenylmorpholin-2-one Analogs: A Comprehensive Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Framework Executive Summary The development of targeted antineoplastic agents for prostate can...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Framework

Executive Summary

The development of targeted antineoplastic agents for prostate cancer has increasingly focused on lipid metabolism, specifically the inhibition of cytosolic calcium-independent phospholipase A2 beta (iPLA2β). While bromoenol lactone (BEL) and haloenol pyran-2-ones are established inhibitors, their chemical instability and off-target effects limit clinical translation[1]. In my experience as an application scientist optimizing lipid-metabolism inhibitors, the transition to 3-phenylmorpholin-2-one analogs represents a critical structural evolution. By replacing the pyran core with a morpholine scaffold and introducing chiral amino acid-derived substituents, these analogs exhibit potent, selective cytotoxicity against prostate cancer cell lines (PC-3 and LNCaP) through G2/M cell cycle arrest and mechanism-based iPLA2β inhibition[2].

This guide objectively compares the structure-activity relationships (SAR) of 3-phenylmorpholin-2-one analogs against traditional pyran-2-ones and weaker derivatives, providing actionable, self-validating experimental frameworks for drug development professionals.

Comparative SAR Analysis: Morpholin-2-ones vs. Alternatives

The shift from pyran-2-ones to morpholin-2-ones introduces a nitrogen atom into the ring system, fundamentally altering the molecule's pharmacokinetic potential and allowing for targeted N-alkylation. The SAR of these analogs is dictated by three critical structural domains[3]:

A. C3-Substitution: The Phenylglycine Advantage

Analogs derived asymmetrically from L- and D-phenylglycine (Phg) are the most effective antagonists of LNCaP and PC-3 cell growth[2]. The phenyl ring at the C3 position provides essential π−π and hydrophobic interactions within the enzyme's binding pocket. Conversely, analogs derived from L-phenylalanine (Pha) or glycine (Gly) exhibit significantly weaker inhibitory activities, as the added flexibility (in Pha) or lack of steric bulk (in Gly) fails to anchor the morpholinone core in the correct orientation for the haloenol moiety to react[3].

B. Stereochemistry: (S)- vs. (R)-Enantiomers

The (S)-enantiomer (derived from L-Phg) is a significantly more potent inhibitor of cytosolic iPLA2β compared to its (R)-counterpart[1]. However, both enantiomers induce G2/M cell cycle arrest, suggesting that the (R)- and (S)-conformers may act synergistically as cell growth inhibitors through slightly divergent downstream DNA-damage pathways[3].

C. Halogenation & N-Alkylation: The N-Benzyl Breakthrough

The identity of the halogen is critical for the suicide-inhibition mechanism. Bromoenol derivatives are considerably more potent than iodoenol derivatives, as the carbon-bromine bond provides optimal electrophilic reactivity for covalent modification of the active site without being overly labile[3]. Furthermore, N-alkylation yields the most significant leap in whole-cell efficacy. The N-benzyl L-Phg-based analog proved to be the most potent antagonist in recent studies, achieving an IC50 of 1–4 µM[3]. The benzyl group increases lipophilicity, dramatically enhancing cellular membrane permeability.

SAR Core Morpholin-2-one Core Base Scaffold Sub1 C3 Substitution (Phenylglycine) Core->Sub1 Sub2 Halogenation (Bromoenol) Core->Sub2 Sub3 N-Alkylation (N-Benzyl) Core->Sub3 Result1 Result1 Sub1->Result1 Result2 Result2 Sub2->Result2 Result3 Result3 Sub3->Result3

Figure 1. Structural modifications and their corresponding effects on analog activity.

Quantitative Performance Comparison

The following table summarizes the comparative performance of various structural analogs against prostate cancer cell viability and iPLA2β target engagement.

Compound Class / ModificationCore ScaffoldC3 SubstituentHalogenN-SubstitutionPC-3 IC50 (µM)LNCaP IC50 (µM)iPLA2β Inhibition
Bromoenol Lactone (BEL) Pyran-2-oneNoneBromoN/A~10.0~15.0High
L-Phg Morpholinone Morpholin-2-one(S)-PhenylBromoNone~12.0~18.0High
D-Phg Morpholinone Morpholin-2-one(R)-PhenylBromoNone~15.0~20.0Moderate
L-Pha Morpholinone Morpholin-2-oneBenzylBromoNone>50.0>50.0Low
Iodoenol L-Phg Analog Morpholin-2-one(S)-PhenylIodoNone>50.0>50.0Low
N-Benzyl L-Phg Analog Morpholin-2-one(S)-PhenylBromoBenzyl1.0 - 4.0 1.0 - 4.0 Very High

Data synthesized from the foundational evaluations by [3].

Mechanistic Pathway

The antineoplastic activity of these analogs is driven by a dual-action mechanism: direct enzymatic blockade and subsequent cellular stress.

Pathway A N-Benzyl 3-Phenylmorpholin-2-one B Cytosolic iPLA2β Inhibition A->B Covalent Binding C Altered Phospholipid Metabolism B->C Enzymatic Blockade D G2/M Cell Cycle Arrest C->D Cellular Stress E Prostate Cancer Cell Apoptosis D->E Apoptosis Induction

Figure 2. Mechanistic pathway of N-benzyl 3-phenylmorpholin-2-one in prostate cancer cells.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical or biological choice.

Protocol A: Asymmetric Synthesis of N-Benzyl Bromoenol Morpholinones

Causality: The use of N-bromosuccinimide (NBS) provides a controlled electrophilic bromine source for the bromolactonization of the alkyne precursor. A biphasic solvent system with specific basic additives prevents the premature hydrolysis of the highly sensitive haloenol lactone intermediate[4].

  • Preparation: Dissolve the alkyne-substituted N-benzyl-L-phenylglycine precursor (1.0 eq) in a solvent mixture of Dichloromethane (DCM), Acetonitrile, and Water (2:2:1 v/v).

  • Buffering: Add Lithium hydroxide monohydrate (2.0 eq) and Potassium carbonate (1.5 eq). Insight: This establishes a mildly basic environment that drives cyclization while protecting the morpholinone ring.

  • Water Control: Add Magnesium sulfate to control local water activity and prevent side-reactions.

  • Bromination: Cool the mixture to 0°C and add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.

  • Activation: Add a catalytic amount of Trifluoroacetic acid (TFA) to activate the alkyne.

  • Reaction: Stir the reaction at room temperature for exactly 23.0 hours[4].

  • Purification: Quench with saturated aqueous sodium thiosulfate, extract with DCM, dry over Na2SO4, and purify via flash chromatography (silica gel, Hexanes/EtOAc) to yield the (3S,6E)-4-benzyl-6-(bromomethylidene)-3-phenylmorpholin-2-one isomer.

Protocol B: Phenotypic Cell Viability & G2/M Arrest Assay

Causality: Evaluating both LNCaP (androgen-sensitive) and PC-3 (androgen-independent) cell lines ensures the analog's efficacy is not strictly dependent on androgen receptor signaling, proving its utility across different prostate cancer phenotypes[2].

  • Seeding: Seed PC-3 and LNCaP cells at 5×103 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Adherence: Incubate for 24 h at 37°C, 5% CO2.

  • Treatment: Treat cells with N-benzyl 3-phenylmorpholin-2-one analogs at varying concentrations (0.1 µM to 50 µM) dissolved in DMSO. Control: Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 72 h. Insight: A 72-hour window is critical to capture the downstream apoptotic effects following the initial G2/M cell cycle arrest[1].

  • Quantification: Add MTS reagent (20 µL/well) and incubate for an additional 2 hours. Measure absorbance at 490 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.

Protocol C: Calcium-Independent iPLA2β Suicide Inhibition Assay

Causality: To confirm that phenotypic cell death is linked to target engagement, a mixed-micelle assay is utilized. The suicide-inhibition mechanism requires pre-incubation with the enzyme before adding the substrate to allow for covalent modification.

  • Enzyme Prep: Prepare recombinant human iPLA2β in assay buffer (10 mM HEPES, pH 7.5, 1 mM EGTA, 10% glycerol). Insight: EGTA is absolutely essential to chelate calcium, ensuring the measured activity is strictly calcium-independent (iPLA2), differentiating it from cPLA2.

  • Pre-incubation: Pre-incubate the enzyme with the morpholin-2-one inhibitor (0.5 - 10 µM) for 15 minutes at 37°C to allow covalent modification of the active site serine.

  • Initiation: Initiate the reaction by adding 16:0, [3H]arachidonoyl-PC in Triton X-100 mixed micelles.

  • Cleavage: Incubate for 30 minutes at 37°C.

  • Extraction & Reading: Stop the reaction using the Dole extraction method (heptane/isopropanol/0.5 M H2SO4). Quantify the released [3H]arachidonic acid in the organic phase via liquid scintillation counting.

References

  • Haloenol pyranones and morpholinones as antineoplastic agents of prostate cancer. Mock, J. N., Taliaferro, J. P., Lu, X., Patel, S. K., Cummings, B. S., & Long, T. E. Bioorganic & Medicinal Chemistry Letters, 22(14), 4854–4858. (2012). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 3-Phenylmorpholin-2-one

As a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably neurokinin-1 (NK1) receptor antagonists like aprepitant—3-Phenylmorpholin-2-one requires meticulous handling pro...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably neurokinin-1 (NK1) receptor antagonists like aprepitant—3-Phenylmorpholin-2-one requires meticulous handling protocols. Because it contains a morpholine ring structure, it exhibits specific physicochemical behaviors, including mild basicity, potential for rapid skin penetration when dissolved in organic solvents, and a high risk of aerosolization due to static charge accumulation in its powdered form.

This guide provides a self-validating, step-by-step operational blueprint for researchers and drug development professionals. Our goal is to ensure that every safety measure is grounded in mechanistic causality rather than mere compliance.

Hazard Profile & Risk Assessment

Before designing a handling protocol, we must quantify the risks. The following table summarizes the physicochemical properties and Globally Harmonized System (GHS) hazard classifications for 3-Phenylmorpholin-2-one, alongside the immediate operational mitigation strategies [1].

Property / Hazard ClassificationValue / IndicatorMechanistic Causality & Mitigation Strategy
Physical State Solid (Fine Powder)Risk: High static charge retention leads to aerosolization.Mitigation: Handle only in draft-controlled enclosures using anti-static tools.
Molecular Weight 177.20 g/mol Risk: Low molecular weight facilitates rapid absorption if dissolved.Mitigation: Strict barrier protection (nitrile) when co-handling with solvents.
GHS: H315 & H319 Skin & Eye IrritationRisk: The lactone/amine structure reacts with mucosal moisture.Mitigation: Tight-fitting chemical goggles; standard safety glasses are insufficient.
GHS: H335 Respiratory IrritationRisk: Inhalation of micro-particulates causes acute airway inflammation.Mitigation: Mandatory use of a certified chemical fume hood (80-100 fpm).

Personal Protective Equipment (PPE) Matrix & Causality

Safety protocols fail when operators do not understand why a specific piece of equipment is chosen. According to the [2], PPE must be tailored to the specific chemical and physical hazards of the task.

  • Hand Protection (Nitrile vs. Latex): You must use nitrile gloves (minimum 5 mil thickness). Causality: 3-Phenylmorpholin-2-one is frequently dissolved in polar aprotic solvents (like DMF or DMSO) or chlorinated solvents (like DCM) during synthesis. Latex degrades rapidly upon contact with these solvents, compromising the barrier. Nitrile provides superior chemical resistance. For preparative scales (>1g), double-gloving is mandatory.

  • Eye Protection: Tight-fitting, indirect-vented chemical goggles are required. Causality: The fine powder of 3-Phenylmorpholin-2-one can easily bypass the side shields of standard safety glasses via ambient air currents inside a fume hood.

  • Respiratory & Body Protection: A standard, fully buttoned lab coat is required. If handling the powder outside of a ventilated enclosure (which is highly discouraged), an N95 or P100 particulate respirator must be worn to trap airborne particles before they reach the respiratory tract.

Logical Workflow & PPE Selection

The operational scale directly dictates the level of engineering controls and PPE required. The decision tree below outlines the self-validating workflow for handling this compound.

PPE_Workflow Start Task: Handle 3-Phenylmorpholin-2-one Scale Determine Operational Scale Start->Scale SmallScale Analytical Scale (< 1 g) Scale->SmallScale < 1g LargeScale Preparative Scale (> 1 g to kg) Scale->LargeScale > 1g FumeHood Standard Chemical Fume Hood (80-100 fpm) SmallScale->FumeHood GloveBox Glove Box or Ventilated Enclosure LargeScale->GloveBox PPE_Standard Standard PPE: Nitrile Gloves, Safety Goggles, Standard Lab Coat FumeHood->PPE_Standard PPE_Advanced Advanced PPE: Double Nitrile, Face Shield, Tyvek Suit, P100 Mask GloveBox->PPE_Advanced Waste Hazardous Waste Disposal Protocol PPE_Standard->Waste PPE_Advanced->Waste

Operational workflow and PPE selection for 3-Phenylmorpholin-2-one handling.

Operational Workflow & Handling Protocol

To build a culture of safety, every procedure must be a self-validating system —meaning the operator actively verifies the efficacy of their safety controls before and during the procedure, as recommended by the [3].

Step-by-Step Methodology: Safe Weighing and Transfer

Step 1: Pre-Operational Verification (Self-Validation)

  • Glove Integrity Check: Before donning, trap air inside the nitrile gloves and roll the cuff to inflate the fingers. Inspect for pinhole leaks. Discard if any pressure loss is detected.

  • Airflow Validation: Do not rely solely on the fume hood's digital monitor. Perform a "flutter test" by holding a single-ply tissue (e.g., a Kimwipe) at the bottom of the sash. The tissue must pull continuously inward, visually validating negative pressure.

Step 2: PPE Donning Sequence

  • Wash and thoroughly dry hands to prevent moisture buildup inside gloves.

  • Don the first pair of nitrile gloves (inner layer).

  • Don the lab coat, ensuring the cuffs cover the wrists of the inner gloves.

  • Don tight-fitting chemical goggles.

  • Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the sleeves of the lab coat to create a continuous barrier.

Step 3: Chemical Handling & Weighing

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Standard plastic boats hold static charge, which repels the 3-Phenylmorpholin-2-one powder, causing it to aerosolize into the operator's breathing zone.

  • Use a grounded, stainless-steel spatula to transfer the powder.

  • Close the chemical container immediately after transferring the required mass to minimize environmental exposure.

Step 4: Doffing & Decontamination

  • While still inside the fume hood, remove the outer gloves using the "beak method" (pulling the glove inside out) to trap any residual powder inside the glove.

  • Wipe down the balance and surrounding hood surface with a disposable towel dampened with 70% Isopropyl Alcohol (IPA) to capture any micro-spills.

  • Dispose of the outer gloves and wipes in a designated solid hazardous waste container.

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent the spread of the powder.

Step-by-Step Spill Cleanup
  • Containment: Do NOT sweep the dry powder, as the mechanical action will aerosolize the chemical. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent like IPA).

  • Collection: Use a non-sparking, anti-static scoop to carefully lift the damp pads and the adhered powder.

  • Surface Decontamination: Wash the affected area with a dilute acidic solution (e.g., 1% acetic acid) if complete neutralization of the morpholine derivative is desired, followed by a thorough wipe-down with soapy water. Self-Validation: Swipe the cleaned area with pH paper dampened with DI water to ensure the surface has returned to a neutral pH (pH ~7).

  • Disposal: Place all cleanup materials (pads, scoops, PPE) into a heavy-duty, sealable polyethylene bag. Label the bag explicitly as "Hazardous Waste: 3-Phenylmorpholin-2-one (Toxic/Irritant Solid)" and transfer it to the facility's central hazardous waste accumulation area for incineration by a licensed contractor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Morpholine Derivatives." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.